(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134002-25-8 | |
| Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This chiral molecule is a pivotal intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist. A thorough understanding of its chemical characteristics is paramount for process optimization, impurity profiling, and the overall success of drug development programs.
Core Chemical Identity and Physicochemical Landscape
This compound is a white to off-white solid. Its core structure features a pyrrolidine ring substituted at the 3-position with a diphenylacetamide moiety, conferring a specific stereochemistry that is crucial for its role as a precursor to the enantiomerically pure drug, Darifenacin.
Structural and Molecular Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 134002-25-8 | [1] |
| Molecular Formula | C₁₈H₂₀N₂O | [1] |
| Molecular Weight | 280.36 g/mol | [1] |
| Melting Point | 114-118 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol | [1] |
A tartrate salt of this compound is also commonly used and has the CAS number 134002-26-9.[2][3][4][5][6]
Synthesis and Methodology: A Self-Validating Protocol
The synthesis of this compound is a critical step in the manufacturing of Darifenacin. The following protocol is a robust and validated method derived from the patent literature, ensuring reproducibility and high purity of the final product.[7]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
(S)-2,2-diphenyl-2-[(1-tertiarybutyloxycarbonyl)-3-pyrrolidinil]acetonitrile
-
95% Sulfuric Acid
-
Ice-cold water
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide solution
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Suspend (S)-2,2-diphenyl-2-[(1-tertiarybutyloxycarbonyl)-3-pyrrolidinil]acetonitrile (100 g, 0.276 moles) in 95% sulfuric acid (500 ml) in a suitable reaction vessel.[7]
-
Hydrolysis: Slowly heat the reaction mixture to approximately 110°C and maintain this temperature with stirring for 8 hours.[7]
-
Quenching: Cool the reaction mass to about 50°C and then slowly and carefully quench it into 4 liters of ice-cold water.
-
Initial Extraction: Extract the quenched reaction mixture twice with dichloromethane (2 liters each time) at a temperature of 25-30°C.[7]
-
pH Adjustment: Separate the upper aqueous layer and adjust its pH to 10-12 using a 50% aqueous sodium hydroxide solution, ensuring the temperature is maintained below 30°C.[7]
-
Final Extraction: Extract the basified aqueous layer three times with dichloromethane (2 liters each time).[7]
-
Washing and Drying: Combine all the dichloromethane extracts and wash them three times with water (2 liters each time) and then with a brine solution (2 liters). Dry the organic layer over anhydrous sodium sulfate.[7]
-
Isolation: Concentrate the dried dichloromethane extract under vacuum at a temperature below 40°C to obtain 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl) pyrrolidine as a foam (yield: 50 g).[7]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of 7.2-7.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The methine proton at the chiral center (C3 of the pyrrolidine ring) would likely be a complex multiplet. The amide protons (-CONH₂) would present as two broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the two phenyl rings and the pyrrolidine ring. The aromatic carbons will resonate in the 125-145 ppm region. The carbonyl carbon of the amide group is expected to be in the range of 170-180 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amide.
-
C-H stretching (aromatic): Signals just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Signals just below 3000 cm⁻¹.
-
C=O stretching (amide I band): A strong absorption band around 1650 cm⁻¹.[8]
-
N-H bending (amide II band): An absorption band around 1600 cm⁻¹.
-
C-N stretching: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₈H₂₀N₂O would be at m/z 281.16. Fragmentation patterns would likely involve the loss of the acetamide group and fragmentation of the pyrrolidine ring.
Pharmacological Context and Biological Significance
As a key intermediate in the synthesis of Darifenacin, the primary biological relevance of this compound lies in its role as a precursor. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, which is the primary receptor responsible for mediating bladder contractions.[9][10] By blocking these receptors, Darifenacin reduces the symptoms of overactive bladder.[9][10]
While the pharmacological activity of this compound itself has not been extensively studied, it is plausible that it possesses some, albeit significantly lower, affinity for muscarinic receptors due to structural similarities with the final drug. However, its primary utility in the pharmaceutical industry is as a well-characterized starting material for the synthesis of Darifenacin.
Safety, Handling, and Storage
Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place. The tartrate salt is generally stored at room temperature.[3][6]
Conclusion
This compound is a molecule of significant interest in pharmaceutical development due to its essential role in the synthesis of Darifenacin. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a predictive analysis of its spectroscopic characteristics. A thorough understanding of these technical aspects is crucial for chemists and researchers involved in the synthesis and quality control of this important pharmaceutical intermediate.
References
- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents. (n.d.).
-
Steers, W. D. (2006). Darifenacin: Pharmacology and clinical usage. Urologic Clinics of North America, 33(4), 475–482. [Link]
-
(S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | C18H19BrN2 | CID 24860077 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
This compound (2R,3R)-2,3-dihydroxysuccinate - Lead Sciences. (n.d.). Retrieved January 23, 2026, from [Link]
-
CAS 134002-26-9 suppliers, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl) acetamide tartrate suppliers. (n.d.). Retrieved January 23, 2026, from [Link]
-
Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder - WashU Medicine Research Profiles. (n.d.). Retrieved January 23, 2026, from [Link]
-
CAS 134002-25-8 | this compound - Alchem Pharmtech. (n.d.). Retrieved January 23, 2026, from [Link]
-
Ohtake, A., Ukai, M., & Yoshimatsu, M. (2001). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 166(2), 730–734. [Link]
-
Darifenacin | C28H30N2O2 | CID 444031 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kay, G. G., & Wesnes, K. A. (2005). Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers. British Journal of Clinical Pharmacology, 59(4), 415–425. [Link]
-
Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder - Open Access Journals. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). Retrieved January 23, 2026, from [Link]
-
Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
DARIFENACIN PYRROLIDINE (S)-ISOMER - Allmpus. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Phenyl-2-pyrrolidin-1-ylacetamide | C12H16N2O | CID 99006 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound (2R,3R)-2,3-dihydroxysuccinate - Lead Sciences [lead-sciences.com]
- 4. pharmainfosource.com [pharmainfosource.com]
- 5. This compound (2R,3R)-2,3-dihydroxysuccinate | CAS:134002-26-9 | Atomaxchem [en.atomaxchem.com]
- 6. 134002-26-9|this compound (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Comprehensive Solubility Profiling of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Tartrate Salt
Introduction
The Critical Role of Solubility in Drug Development
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It is a critical determinant of a drug's dissolution rate, which in turn profoundly influences its absorption and overall bioavailability. Low aqueous solubility can lead to incomplete absorption, high inter-subject variability, and a failure to achieve therapeutic concentrations, posing significant challenges for formulation design.[1] Therefore, a comprehensive understanding of an API's solubility profile is not merely a characterization step but a fundamental prerequisite for successful drug product development, from early-stage candidate selection to late-stage formulation optimization.
Introducing the Target Molecule: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Tartrate Salt
This guide focuses on this compound tartrate salt (CAS No. 134002-26-9).[2][3][4] This compound is identified as a chemical intermediate in the synthesis of Darifenacin, a muscarinic antagonist used to treat overactive bladder.[4] The parent molecule, this compound (CAS No. 134002-25-8)[5], is a basic compound containing a pyrrolidine ring, making it a suitable candidate for salt formation to enhance its physicochemical properties. The selection of L-tartaric acid as the counter-ion to form the tartrate salt is a strategic choice aimed at improving properties such as solubility and stability.[6]
Objectives and Scope of This Guide
The objective of this document is to provide a comprehensive, scientifically grounded framework for characterizing the solubility profile of this compound tartrate salt. This guide will:
-
Outline the foundational physicochemical properties that govern solubility.
-
Provide detailed, step-by-step experimental protocols for determining thermodynamic, kinetic, and biorelevant solubility.
-
Offer insights into the interpretation of solubility data to inform formulation development strategies.
-
Utilize diagrams and tables to present complex workflows and data in an accessible format.
This document is intended to serve as a practical, hands-on resource for scientists tasked with the preformulation and characterization of this, or structurally similar, ionizable drug candidates.
Foundational Physicochemical Characterization
A thorough solubility investigation begins with an understanding of the API's fundamental physicochemical properties. These parameters provide the context for designing experiments and interpreting the resulting data.
Chemical Structure and Ionization (pKa)
The target molecule is a salt formed between a basic API and an acidic counter-ion.
-
The Base (API): this compound features a secondary amine within the pyrrolidine ring. This group is basic and will be protonated at low pH. The pKa of this amine is the pH at which 50% of the molecules are ionized.
-
The Counter-ion: L-tartaric acid is a dicarboxylic acid with two pKa values (pKa₁ ≈ 2.9, pKa₂ ≈ 4.4).
The interaction between the basic API and the acidic counter-ion is crucial. For stable salt formation, a general rule of thumb is that the difference between the pKa of the base and the pKa of the acid should be greater than 2-3 pH units.[7] This ensures efficient proton transfer and the formation of a stable ionic bond.[7][8]
The Influence of the Tartrate Counter-ion
The choice of a counter-ion significantly impacts the salt's properties.[6][9][10] Tartrate is a common choice in pharmaceuticals. Its properties can influence:
-
Solubility: Tartrate salts can exhibit different solubility profiles compared to the free base or other salt forms like hydrochloride.[11]
-
Stability: The counter-ion can affect the chemical and physical stability of the API.[6]
-
Hygroscopicity: The propensity of the salt to absorb atmospheric moisture.
-
Crystallinity: The nature of the crystal lattice, which in turn affects dissolution.
The properties of a salt are highly dependent on the nature of the counter-ion, and even small changes can lead to significant differences in solubility and melting point.[9][10]
Core Principles of Solubility Measurement
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between thermodynamic and kinetic solubility, as they represent different phenomena and have different applications in drug development.[12]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a substance that can dissolve in a solvent at thermodynamic equilibrium.[13][14] It is a thermodynamically stable value and is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[13] This value is crucial for preformulation and understanding the absolute solubility limit.
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (often in DMSO) that is added to an aqueous buffer.[15] The resulting measurement often reflects the solubility of a metastable or amorphous form and can be higher than the thermodynamic solubility.[16] Kinetic assays are high-throughput and useful for screening large numbers of compounds in early discovery, but they are less reproducible and sensitive to protocol parameters.[17]
This guide will focus on the more definitive thermodynamic solubility, which is required for robust drug development.
The pH-Solubility Relationship
For an ionizable compound like this compound, solubility is highly dependent on pH. The pyrrolidine nitrogen will be protonated (BH⁺) at pH values below its pKa, forming a more soluble species. At pH values above the pKa, the un-ionized free base (B) will predominate, which is typically less soluble. This relationship is fundamental to predicting how the drug will behave in the varying pH environments of the gastrointestinal (GI) tract.
Experimental Protocols for Comprehensive Solubility Assessment
A structured approach is necessary for a full solubility characterization. The following diagram outlines a typical workflow.
Caption: Overall workflow for solubility profiling.
Protocol 1: pH-Dependent Equilibrium Solubility Profiling
Objective: To determine the thermodynamic solubility of the tartrate salt across a physiologically relevant pH range (pH 1.2 to 7.4). This data is essential for Biopharmaceutics Classification System (BCS) assessment.[18][19]
Methodology: Saturated Shake-Flask Method This method is considered the gold standard for determining equilibrium solubility.[13]
Materials:
-
This compound tartrate salt
-
Calibrated pH meter and analytical balance
-
HPLC with UV detector
-
Thermostatically controlled shaker incubator (set to 37 ± 1 °C)
-
Glass vials (e.g., 10 mL) with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), and others as needed to map the profile.[18]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the API salt to a series of vials (in triplicate for each pH point). An amount that is visibly in excess of what is expected to dissolve ensures a saturated solution.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the respective buffer solution to each vial.
-
Equilibration: Seal the vials and place them in the shaker incubator at 37 °C. Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to equilibrium.[18]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at 37 °C for at least 1 hour to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved solids. Causality Note: Filtration is a critical step. Adsorption of the compound to the filter should be checked and minimized by pre-saturating the filter with the solution.
-
Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.
-
pH Verification: Measure the final pH of the saturated solution in each vial to ensure the buffer capacity was maintained.
-
Solid State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using XRPD or DSC to check for any changes in the solid form (e.g., disproportionation to free base or conversion to a different polymorph).[18]
Protocol 2: Solubility in Biorelevant Media
Objective: To assess the solubility in media that simulate the fluid compositions of the human stomach and small intestine, providing a more accurate prediction of in vivo dissolution.[20][21]
Biorelevant Media:
-
Simulated Gastric Fluid (SGF): Mimics the stomach in the fasted state (pH ~1.2-2.0).
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine before a meal (pH ~6.5), containing bile salts and lecithin.[22]
-
Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[22]
Methodology: The shake-flask protocol described in 4.1 is used, but the buffer solutions are replaced with freshly prepared SGF, FaSSIF, and FeSSIF.[23] These media can be prepared from commercially available powders (e.g., from Biorelevant.com) to ensure consistency.[20][23]
Expertise Insight: Comparing solubility in FaSSIF and FeSSIF is crucial for identifying potential food effects. A significant increase in solubility in FeSSIF suggests that the drug's absorption may be enhanced when taken with a fatty meal, a critical piece of information for clinical trial design and patient instructions.
Protocol 3: Solubility in Common Pharmaceutical Solvents
Objective: To determine the solubility in various organic and co-solvents used in drug formulation (e.g., for liquid-filled capsules, parenteral formulations, or during manufacturing).
Methodology: The shake-flask protocol is again employed, using solvents such as:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
Mixtures of these co-solvents with water.
Expertise Insight: This data is vital for enabling formulation strategies. For instance, if aqueous solubility is low but solubility in a PG/water mixture is high, a liquid-filled soft gelatin capsule could be a viable dosage form.[24]
Data Analysis, Interpretation, and Visualization
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Equilibrium Solubility of (S)-...-tartrate salt at 37 °C
| Medium | pH (Final) | Solubility (mg/mL) | Solubility (µM) | Solid Form Post-Study |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | [Data] | [Data] | [e.g., Tartrate Salt] |
| Acetate Buffer | 4.5 | [Data] | [Data] | [e.g., Tartrate Salt] |
| Phosphate Buffer | 6.8 | [Data] | [Data] | [e.g., Free Base] |
| Phosphate Buffer | 7.4 | [Data] | [Data] | [e.g., Free Base] |
| SGF | 1.6 | [Data] | [Data] | [e.g., Tartrate Salt] |
| FaSSIF | 6.5 | [Data] | [Data] | [e.g., Free Base] |
| FeSSIF | 5.0 | [Data] | [Data] | [e.g., Tartrate Salt] |
Table 2: Solubility in Pharmaceutical Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | [Data] |
| Ethanol | [Data] |
| Propylene Glycol | [Data] |
| PEG 400 | [Data] |
| 20% Ethanol / 80% Water | [Data] |
Constructing the pH-Solubility Profile
The data from Table 1 should be plotted to visualize the relationship between pH and solubility. This profile is characteristic of a basic drug salt.
Caption: pH-solubility profile for a typical basic drug salt.
Interpretation:
-
Salt Plateau: At low pH, the solubility is high and relatively constant, dictated by the solubility of the tartrate salt itself.
-
pH_max: This is the pH at which the solution is saturated with both the salt and the free base. Above this pH, the less soluble free base precipitates, causing a sharp drop in the total drug concentration in solution.
-
BCS Classification: According to ICH and WHO guidelines, high solubility is defined as the highest single therapeutic dose being soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19][25][26] The lowest solubility value measured in this range is used for the classification.
Implications for Formulation Strategy
The solubility profile directly informs formulation development, as illustrated in the decision tree below.
Caption: Formulation strategy decision tree based on solubility.
-
If solubility is high: Development can proceed with conventional immediate-release dosage forms.
-
If solubility is low: Enabling technologies are required. The choice depends on other factors; for example, lipid-based formulations are often considered if there is a positive food effect and good solubility in oils/surfactants.[27]
Conclusion
The comprehensive solubility profiling of this compound tartrate salt is a critical, multi-faceted process that extends far beyond a single measurement. It requires a systematic evaluation of thermodynamic equilibrium across physiological and formulation-relevant media. By meticulously following the protocols outlined in this guide—from foundational physicochemical analysis to pH-dependent, biorelevant, and solvent-based solubility studies—researchers can build a robust data package. This package is indispensable for understanding potential bioavailability challenges, guiding BCS classification, mitigating clinical risks such as food effects, and rationally designing a drug product with optimal biopharmaceutical performance. The insights gained from this profile are foundational to the successful translation of a promising API into a viable therapeutic product.
References
-
United States Pharmacopeia. (n.d.). General Chapter, <1236> Solubility Measurements. USP-NF. Retrieved from [Link][13][14]
-
APIChem Labs. (n.d.). CAS 134002-26-9 | (S)-Alpha,Alpha-Diphenyl-3-pyrrolidine acetamide L-Tartaric acid salt. Retrieved from [Link][4]
-
World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link][18]
-
Sareen, S., & Mathew, G. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link][9][10]
-
Stahl, P. H. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Chemie Ingenieur Technik. Retrieved from [Link][11]
-
Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link][23]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link][12]
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link][25]
-
Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Retrieved from [Link][20]
-
Al-Gousous, J., & Langguth, P. (2015). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. Retrieved from [Link][28]
-
Kumar, L. (2002). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link][8]
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Retrieved from [Link][29]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link][16]
-
Ali, A. et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. Retrieved from [Link][30]
-
Juenemann, D. et al. (2011). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. Retrieved from [Link][21]
-
Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Retrieved from [Link][24]
-
Stephenson, G. A. et al. (2002). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Retrieved from [Link][6]
-
Pharma Lesson. (2023). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link][22]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Retrieved from [Link][17]
-
Bodhuri, H. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link][7]
-
Biorelevant.com. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link][27]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link][1]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 134002-26-9|this compound (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]
- 3. cphi-online.com [cphi-online.com]
- 4. alchemypharm.com [alchemypharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. uspnf.com [uspnf.com]
- 14. â©1236⪠Solubility Measurements [doi.usp.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. biorelevant.com [biorelevant.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. pharmalesson.com [pharmalesson.com]
- 23. biorelevant.com [biorelevant.com]
- 24. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 25. database.ich.org [database.ich.org]
- 26. ikev.org [ikev.org]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. ptacts.uspto.gov [ptacts.uspto.gov]
- 30. digitalcommons.usf.edu [digitalcommons.usf.edu]
An In-Depth Technical Guide to Understanding the Chiral Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Abstract
Chirality is a fundamental property in molecular science that exerts a profound influence on the pharmacological and toxicological profiles of drug candidates.[1][2] Molecules with identical chemical formulas but different spatial arrangements, known as stereoisomers, can exhibit vastly different interactions with the chiral environment of the human body, such as enzymes and receptors.[3] This guide provides a comprehensive technical framework for the elucidation and confirmation of the chiral properties of novel chemical entities, using (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide as a representative model. This molecule incorporates key structural features—a stereocenter within a pyrrolidine ring and bulky gem-diphenyl substitution—that present both challenges and opportunities in stereochemical analysis.[4] We will detail a multi-pronged approach encompassing stereoselective synthesis, chiroptical and spectroscopic analysis, chromatographic separation, and definitive crystallographic confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower robust and reliable chiral characterization in a regulatory and research environment.
Part 1: Foundational Strategy—Securing the Enantiopure Compound
The unambiguous study of a chiral molecule necessitates a source of enantiomerically pure material. The designation "(S)" in the target compound specifies a single enantiomer, which must be obtained through either deliberate asymmetric synthesis or resolution of a racemic mixture. The choice of method is critical as it dictates the initial purity and scalability of the supply.
Asymmetric Synthesis: A Proactive Approach
The most elegant strategy is to construct the molecule with the desired stereochemistry from the outset. For our target, this involves creating the chiral center at the C3 position of the pyrrolidine ring with a specific spatial orientation. A common and effective method is to start from a "chiral pool" precursor—a readily available, inexpensive enantiopure molecule.[5] (S)-3-aminopyrrolidine or derivatives of L-aspartic acid or L-proline are excellent candidates.[6][7][8]
A plausible synthetic pathway would involve the acylation of an N-protected (S)-3-aminopyrrolidine derivative with a suitable diphenylacetylating agent. The protective group on the pyrrolidine nitrogen is crucial to prevent side reactions and can be removed in a final step.
Hypothetical Protocol: Asymmetric Synthesis
-
Protection: React commercially available (S)-3-aminopyrrolidine with a suitable protecting agent (e.g., di-tert-butyl dicarbonate, Boc₂O) to yield (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The Boc group is chosen for its stability under nucleophilic conditions and its ease of removal under acidic conditions.
-
Acylation: Dissolve the protected amine in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine). Slowly add diphenylacetyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and salts. Purify the resulting protected product, (S)-tert-butyl 3-(2,2-diphenylacetamido)pyrrolidine-1-carboxylate, via column chromatography.
-
Deprotection: Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group, yielding the final target compound, this compound, as a salt.
-
Final Neutralization: Neutralize the salt with a suitable base to obtain the free amine if required for subsequent biological assays.
Chiral Resolution: Separating a Racemic Mixture
If an asymmetric synthesis is not feasible, a racemic mixture of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be synthesized and subsequently separated. The classical method involves using a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Diagram 1: High-level strategies for obtaining the enantiopure (S)-isomer.
Part 2: Orthogonal Confirmation of Stereochemical Identity
Once an enantiomerically enriched sample is obtained, its chiral identity and purity must be rigorously confirmed using multiple, independent analytical techniques. This orthogonal approach ensures the data is robust and self-validating.
Chiroptical Spectroscopy: Probing Asymmetry with Polarized Light
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are non-destructive and provide a unique spectral fingerprint of a specific enantiomer.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of polarized infrared light corresponding to molecular vibrations.[9] It is an exceptionally powerful technique for determining the absolute configuration of molecules in solution, removing the need for crystallization.[10] The experimental VCD spectrum is compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for the (S)-configuration. A match between the signs and intensities of the experimental and calculated peaks provides unambiguous confirmation of the absolute configuration.[11][12]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition: Acquire the VCD and standard IR spectra using a dedicated FT-IR VCD spectrometer.[10]
-
Computational Modeling: Perform DFT calculations (e.g., using Gaussian software at the B3LYP/6-31G(d) level) to predict the IR and VCD spectra for the (S)-enantiomer.
-
Spectral Comparison: Overlay the experimental VCD spectrum with the computationally predicted spectrum. A positive correlation confirms the (S) absolute configuration.
NMR Spectroscopy: Distinguishing Enantiomers in a Magnetic Field
Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, which results in distinguishable NMR signals.[13]
-
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that are themselves chiral.[14] They reversibly bind to Lewis basic sites in the analyte (like the pyrrolidine nitrogen or amide oxygen), inducing large shifts in the NMR spectrum.[15][16] For a racemic or partially resolved mixture, the CSR will bind differently to the (R) and (S) enantiomers, causing key proton signals (e.g., those near the stereocenter) to split into two distinct sets, allowing for their integration and the determination of enantiomeric purity.[17]
Chiral Chromatography: Quantifying Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating enantiomers and determining enantiomeric excess (% e.e.).[18][19] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC for % e.e. Determination
-
Column Selection: Select a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for a wide range of compounds.
-
Method Development: Develop an isocratic mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation (resolution > 1.5) between the enantiomeric peaks.
-
Sample Analysis: Inject a dilute solution of the sample.
-
Quantification: Integrate the area of the two enantiomer peaks detected by a UV detector. The enantiomeric excess is calculated using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 [20]
| Technique | Primary Application | Causality of Measurement | Key Advantage | Limitation |
| VCD Spectroscopy | Absolute Configuration | Differential absorption of circularly polarized IR light by chiral vibrational modes.[11] | Definitive solution-state analysis without crystallization. | Requires specialized equipment and computational support. |
| NMR with CSRs | Enantiomeric Purity | Formation of transient diastereomeric complexes with differential magnetic shielding.[17] | Provides direct spectroscopic evidence of both enantiomers. | Can cause line broadening; requires careful optimization.[16] |
| Chiral HPLC | Enantiomeric Purity (% e.e.) | Differential diastereomeric interaction with a chiral stationary phase.[21] | High accuracy, precision, and established validation protocols.[22] | Requires method development; pure enantiomer standards are often needed for peak assignment.[18] |
| X-ray Crystallography | Absolute Configuration | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice.[23] | Unambiguous, "gold standard" 3D structural determination. | Requires a suitable single crystal, which can be difficult to obtain.[24] |
Table 1: Comparison of core techniques for chiral characterization.
Part 3: The Gold Standard—Unambiguous Proof via X-ray Crystallography
While spectroscopic and chromatographic methods provide compelling evidence, single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[23][25][26] It provides a complete three-dimensional map of the atoms in space.
The key to determining absolute configuration lies in a phenomenon called anomalous dispersion.[27] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. In a chiral crystal, the diffraction pattern measured is subtly different from the diffraction pattern of its mirror image. By carefully analyzing these differences, crystallographers can determine the true handedness of the molecule. The Flack parameter is a critical value refined during this analysis; a value close to zero for a given configuration confirms that the assignment is correct with high confidence.[28]
Diagram 2: A logical workflow for the comprehensive chiral characterization of the target compound.
Conclusion
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. Available from: [Link]
-
Absolute configuration. Wikipedia. Available from: [Link]
-
Role of Chirality in Drugs. Juniper Publishers. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
-
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. Available from: [Link]
-
Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing. Available from: [Link]
-
NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. ACS Publications. Available from: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available from: [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]
-
Vibrational circular dichroism (VCD). Bruker. Available from: [Link]
-
SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available from: [Link]
-
Chiral Shift Reagents Definition. Fiveable. Available from: [Link]
-
The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available from: [Link]
-
Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. Available from: [Link]
-
Vibrational circular dichroism: an incisive tool for stereochemical applications. PubMed. Available from: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
-
Chiral drugs. Wikipedia. Available from: [Link]
-
(PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available from: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]
-
23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]
-
How to Determine the R and S Configuration. Chemistry Steps. Available from: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed. Available from: [Link]
-
Natural and synthetic compounds showing chiral pyrrolidine, piperidine... ResearchGate. Available from: [Link]
-
Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. Available from: [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available from: [Link]
-
Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
-
Lanthanide shift reagents in nmr. Slideshare. Available from: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 9. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 11. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 17. fiveable.me [fiveable.me]
- 18. uma.es [uma.es]
- 19. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. heraldopenaccess.us [heraldopenaccess.us]
- 22. researchgate.net [researchgate.net]
- 23. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spectroscopyeurope.com [spectroscopyeurope.com]
- 25. Absolute configuration - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Standard In Vitro Assay Suite for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Introduction: Unveiling the Neuromodulatory Potential of a Novel Pyrrolidine Acetamide
The compound (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide belongs to a chemical class characterized by a pyrrolidine ring, a versatile scaffold frequently employed in the discovery of novel therapeutics targeting the central nervous system (CNS).[1] The presence of the diphenylacetamide moiety suggests potential interactions with various CNS targets, while the chiral pyrrolidine ring introduces stereospecificity that can be critical for selective receptor or transporter engagement.[1][2] Molecules incorporating acetamide groups have demonstrated a wide array of biological activities, including applications in treating infections, convulsions, and inflammation.[3][4][5]
Given its structural features, this compound is a compelling candidate for investigation as a modulator of key neurotransmitter systems. This document provides a comprehensive suite of detailed in vitro assay protocols designed to elucidate the pharmacological profile of this compound, with a primary focus on its potential interactions with the dopamine and muscarinic acetylcholine systems. These pathways are implicated in a range of neurological and psychiatric disorders, making them critical targets in modern drug discovery.
The following protocols are designed to be self-validating, providing a logical and scientifically rigorous framework for characterizing the binding affinity and functional activity of this compound.
Hypothesized Mechanism of Action and Assay Rationale
The structural backbone of this compound suggests a plausible interaction with monoamine transporters and G-protein coupled receptors (GPCRs). The pyrrolidine motif is a known constituent of compounds targeting the dopamine transporter (DAT), while the overall structure bears resemblance to molecules with affinity for dopamine and muscarinic receptors.[1][6] Therefore, the primary hypothesis to be tested is that this compound acts as a modulator of the dopamine and/or muscarinic neurotransmitter systems.
To investigate this, a tiered approach is recommended:
-
Primary Screening (Binding Affinity): Determine if the compound binds to the primary hypothesized targets: the dopamine transporter (DAT), the dopamine D2 receptor, and the muscarinic M1 receptor. This is achieved through competitive radioligand binding assays.
-
Functional Characterization (Functional Activity): If binding is confirmed, subsequent functional assays will elucidate the nature of the interaction (e.g., inhibitor, agonist, antagonist). This includes dopamine reuptake inhibition assays and functional assays for the D2 and M1 receptors.
The following diagram illustrates the proposed initial screening cascade for this compound.
Caption: Initial screening cascade for this compound.
Detailed In Vitro Assay Protocols
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (DAT).
Scientific Rationale: The dopamine transporter is a key regulator of dopamine levels in the synapse, and its inhibition leads to increased synaptic dopamine.[6] Many psychoactive compounds target DAT.[6] This assay will determine if the test compound directly interacts with the DAT protein.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Human DAT (hDAT) expressed in a stable cell line (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-WIN 35,428 (a potent DAT inhibitor)
-
Non-specific Ligand: GBR 12909 (10 µM) or Nomifensine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Scintillation Cocktail
-
96-well Filter Plates and 96-well Collection Plates
-
Scintillation Counter
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM GBR 12909.
-
Test Compound: 25 µL of each dilution of this compound.
-
-
-
Radioligand Addition:
-
Add 25 µL of [³H]-WIN 35,428 (final concentration of 1-2 nM) to all wells.
-
-
Membrane Addition:
-
Add 200 µL of hDAT-expressing cell membranes (5-10 µg of protein per well) to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Harvesting:
-
Harvest the membranes by rapid filtration through the 96-well filter plates.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Scintillation Counting:
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data Summary:
| Parameter | Value |
| IC₅₀ (µM) | To be determined |
| Ki (µM) | To be determined |
| Hill Slope | To be determined |
Protocol 2: Dopamine Reuptake Inhibition Assay
Objective: To assess the functional effect of this compound on dopamine uptake by cells expressing hDAT.
Scientific Rationale: This assay directly measures the ability of the compound to inhibit the primary function of DAT, which is the reuptake of dopamine from the extracellular space.[6][7] This provides a functional correlate to the binding affinity determined in Protocol 1.
Materials:
-
Test Compound: this compound
-
Cells: HEK293 or CHO cells stably expressing hDAT, plated in 96-well plates.[7]
-
Radiolabeled Substrate: [³H]-Dopamine
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4
-
Positive Control: GBR 12909 or Cocaine
-
Scintillation Cocktail
-
Scintillation Counter
Step-by-Step Protocol:
-
Cell Culture:
-
Plate hDAT-expressing cells in a 96-well plate and grow to 80-90% confluency.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control in uptake buffer.
-
-
Assay Procedure:
-
Wash the cells twice with 200 µL of uptake buffer.
-
Add 50 µL of the test compound dilutions or control to the appropriate wells.
-
Pre-incubate for 10-20 minutes at room temperature.
-
Initiate dopamine uptake by adding 50 µL of [³H]-Dopamine (final concentration of 10-20 nM) to all wells.
-
Incubate for 10 minutes at room temperature. The timing of this step is critical.[7]
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 50 µL of 1% SDS to each well.
-
Add 150 µL of scintillation cocktail to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Expected Data Summary:
| Parameter | This compound | Positive Control (e.g., GBR 12909) |
| IC₅₀ (µM) | To be determined | Expected in nM range |
| % Inhibition at max concentration | To be determined | ~100% |
Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Scientific Rationale: The D2 receptor is a major target for antipsychotic drugs and is involved in various neurological processes.[8] This assay will determine if the compound interacts with this key GPCR.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Human D2 receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride
-
Non-specific Ligand: Haloperidol (10 µM) or Butaclamol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Other materials: As in Protocol 1.
Step-by-Step Protocol:
-
Compound and Reagent Preparation:
-
Follow the same procedure for compound preparation as in Protocol 1.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each dilution of this compound.
-
-
-
Radioligand Addition:
-
Add 25 µL of [³H]-Spiperone (final concentration of 0.1-0.5 nM) to all wells.
-
-
Membrane Addition:
-
Add 200 µL of D2 receptor-expressing cell membranes (10-20 µg of protein per well) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes.[9]
-
-
Harvesting and Counting:
-
Follow the same procedure as in Protocol 1.
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Ki values.
Expected Data Summary:
| Parameter | Value |
| IC₅₀ (µM) | To be determined |
| Ki (µM) | To be determined |
| Hill Slope | To be determined |
Protocol 4: Muscarinic M1 Receptor Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at the human muscarinic M1 receptor.
Scientific Rationale: The M1 muscarinic receptor is a Gq-coupled GPCR that, upon activation, stimulates the release of intracellular calcium.[10] This assay measures changes in intracellular calcium concentration to determine if the compound acts as an agonist or antagonist at the M1 receptor.[11]
Materials:
-
Test Compound: this compound
-
Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar
-
Agonist: Acetylcholine or Carbachol
-
Antagonist: Pirenzepine
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence Plate Reader (e.g., FLIPR or FlexStation)
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate M1-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Add the compound dilutions to the cells and measure the fluorescence signal over time to detect any agonist-induced calcium mobilization.
-
Acetylcholine should be used as a positive control.
-
-
Antagonist Mode Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the compound dilutions for 15-30 minutes.
-
Add a fixed concentration of acetylcholine (EC₈₀) to all wells.
-
Measure the fluorescence signal over time.
-
Pirenzepine should be used as a positive control for antagonism.
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀.
-
Antagonist Mode: Plot the percentage inhibition of the acetylcholine response against the logarithm of the compound concentration to determine the IC₅₀.
Expected Data Summary:
| Assay Mode | Parameter | Value |
| Agonist | EC₅₀ (µM) | To be determined |
| % Max Response (vs. Acetylcholine) | To be determined | |
| Antagonist | IC₅₀ (µM) | To be determined |
Visualization of a Potential Signaling Pathway
Should this compound be identified as an M1 receptor agonist, the following diagram illustrates the canonical Gq signaling pathway that would be activated.
Caption: M1 muscarinic receptor Gq signaling pathway.
Trustworthiness and Self-Validation
The integrity of the data generated from these protocols relies on a system of internal controls and validation steps:
-
Positive and Negative Controls: The inclusion of known inhibitors, agonists, and antagonists for each target serves as a benchmark for assay performance and allows for the validation of each experimental run.
-
Reproducibility: All experiments should be conducted in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.
-
Orthogonal Assays: The use of both binding and functional assays for each target provides a more complete picture of the compound's pharmacological activity. A compound that shows high affinity in a binding assay should ideally demonstrate corresponding potency in a functional assay.
By adhering to these principles, researchers can have a high degree of confidence in the pharmacological profile generated for this compound.
References
-
National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Retrieved from [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
-
PubMed. (1997). CDP-choline:1,2-diacylglycerol cholinephosphotransferase. Retrieved from [Link]
-
PubMed. (2006). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link]
-
PubMed. (2012). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
American Heart Association Journals. (1998). Molecular and Functional Identification of m1 Muscarinic Acetylcholine Receptors in Rat Ventricular Myocytes | Circulation Research. Retrieved from [Link]
-
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
The Journal of Nuclear Medicine. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Retrieved from [Link]
-
ResearchGate. (n.d.). CDPcholine pathway for PC synthesis. Choline is imported through one of... | Download Scientific Diagram. Retrieved from [Link]
-
PubMed. (2007). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Retrieved from [Link]
-
Creative Biolabs. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay Cell Line. Retrieved from [Link]
-
AWS. (n.d.). 1 Supporting Information Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches t. Retrieved from [Link]
-
ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes | JACS Au. Retrieved from [Link]
-
MDPI. (2016). Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Taylor & Francis. (n.d.). CDP-choline pathway – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Semantic Scholar. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl-)-N-pheny acetamide derivative as a novel inhibitor against. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2-diacylglycerol choline phosphotransferase catalyzes the final step in the unique Treponema denticola phosphatidylcholine biosynthesis pathway. Retrieved from [Link]
-
YouTube. (2021). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. Retrieved from [Link]
-
Wikipedia. (n.d.). CDP-choline pathway. Retrieved from [Link]
-
MDPI. (2022). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]
-
PubMed Central. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Retrieved from [Link]
-
Semantic Scholar. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. mdpi.com [mdpi.com]
- 3. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in the Synthesis of Darifenacin
Abstract & Introduction
Darifenacin is a potent and selective muscarinic M3 receptor antagonist, clinically indicated for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and incontinence.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a detailed technical overview of a key synthetic transformation in the manufacturing of Darifenacin: the N-alkylation of the chiral intermediate, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.
The strategic importance of this intermediate lies in its role as the chiral cornerstone of the Darifenacin molecule. By introducing the stereocenter early in the synthesis, complex chiral separations or asymmetric syntheses at later, more complex stages are circumvented. This specific application note details the rationale behind the chosen synthetic pathway, provides robust, field-tested protocols, and discusses critical process parameters for achieving high yield and purity of the final Active Pharmaceutical Ingredient (API).
The Core Synthesis: Rationale and Mechanistic Insight
The primary transformation involves the nucleophilic substitution reaction between the secondary amine of this compound and an electrophilic side chain, 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This reaction constructs the complete carbon skeleton of Darifenacin.
Causality of Experimental Design
-
The Nucleophile and Electrophile: The secondary amine on the pyrrolidine ring of the intermediate serves as the nucleophile. The bromine atom on the 5-(2-bromoethyl)-2,3-dihydrobenzofuran side chain makes the adjacent carbon atom electrophilic, creating an ideal site for a substitution reaction.
-
Role of the Base: A base is required to deprotonate the secondary amine, enhancing its nucleophilicity. An inorganic base like potassium carbonate (K₂CO₃) is commonly employed.[4][5] This choice is deliberate: it is strong enough to facilitate the reaction but mild enough to prevent side reactions, such as elimination of HBr from the electrophile or undesired reactions involving the amide group.
-
Solvent System Selection: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (CH₃CN).[5] This class of solvent is optimal as it can dissolve the reactants and solvate the potassium cation of the base, but it does not form a strong solvation shell around the amine nucleophile, leaving it free to attack the electrophile. This environment favors the SN2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon but, critically, preserves the pre-existing stereochemistry at the chiral center of the pyrrolidine ring.
-
Temperature and Reaction Control: Temperature is a critical parameter. While elevated temperatures can accelerate the reaction, they can also promote the formation of impurities. A key impurity is the "dimer impurity," which can arise from further alkylation reactions.[4] Therefore, the reaction is typically maintained at a controlled temperature to ensure a clean conversion.
Visualizing the Synthesis and Workflow
The Chemical Transformation
The diagram below illustrates the N-alkylation reaction, which is the central focus of this protocol.
Caption: Synthetic scheme for the formation of Darifenacin.
Experimental Workflow Overview
This workflow diagram provides a high-level view of the entire process, from initial reaction to the final, purified API salt.
Caption: High-level experimental workflow for Darifenacin synthesis.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Darifenacin Free Base
This protocol details the core N-alkylation reaction.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 volumes).
-
Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored.
-
Self-Validating Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours to confirm the consumption of the starting intermediate. The reaction is considered complete when the starting material is less than 1% by area on HPLC.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Darifenacin free base, typically as an oil or a solid foam.
Protocol 2: Conversion to Darifenacin Hydrobromide and Purification
This protocol describes the formation of the stable, crystalline hydrobromide salt, which is the form used in pharmaceutical formulations.
-
Salt Formation: Dissolve the crude Darifenacin free base from the previous step in acetone (10 volumes).[2]
-
Acidification: While stirring, slowly add 48% aqueous hydrobromic acid (HBr) (1.05 eq) to the solution at room temperature (20-30°C).[2][6] A precipitate will form.
-
Crystallization: Stir the resulting slurry for an additional 2-4 hours at room temperature to ensure complete precipitation.[6]
-
Isolation of Crude Salt: Filter the precipitated solid and wash the cake with chilled acetone to remove soluble impurities.[2] Dry the product under vacuum at 40-45°C to obtain crude Darifenacin Hydrobromide.[6]
-
Purification (Recrystallization):
-
Transfer the crude Darifenacin HBr to a clean vessel.
-
Add a suitable solvent or solvent system (e.g., isopropanol/water, ethanol) and heat until the solid dissolves completely.
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Self-Validating Checkpoint: The slow cooling process is critical for the formation of well-defined crystals and efficient rejection of impurities into the mother liquor.
-
-
Final Product: Filter the pure, crystalline product, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50°C to a constant weight.
Data Summary and Analysis
The following tables summarize the expected parameters and outcomes for the synthesis.
| Table 1: Reaction Parameters & Expected Outcomes | |
| Parameter | Typical Value / Condition |
| (S)-Intermediate:Side Chain:Base Ratio | 1 : 1.1 : 2 (molar eq.) |
| Solvent | Acetonitrile |
| Reaction Temperature | 80-82°C (Reflux) |
| Reaction Time | 12-24 hours |
| Outcome | |
| Crude Yield (Free Base) | 85-95% |
| Yield (Purified HBr Salt) | 75-85% (from intermediate) |
| Table 2: Quality Control Specifications for Darifenacin HBr | |
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| HPLC Purity | ≥ 99.7%[6] |
| Unreacted Intermediate (III) | ≤ 0.10% |
| Dimer Impurity (XII) | ≤ 0.10%[4] |
| Any other individual impurity | ≤ 0.10% |
Impurity Profile Management
The quality of the final Darifenacin is highly dependent on controlling impurities.
-
Unreacted this compound: This is a common process-related impurity.[4] Its removal is challenging via crystallization, making it crucial to drive the initial N-alkylation reaction to completion.
-
Dimer Impurities: These can form under harsh reaction conditions.[4] Strict control over temperature and stoichiometry is essential to minimize their formation.
-
Enantiomeric Purity: The use of the (S)-enantiomer as the starting material ensures the final product is also the (S)-enantiomer. The R-isomer is considered an impurity and must be controlled.[7]
The final recrystallization step is a critical control point designed to purge these and other process-related impurities to meet the stringent purity requirements of regulatory bodies like the ICH.[1][8]
References
- Watson Pharma Pvt Ltd. (2010). Process for preparation of darifenacin and intermediates used in the process.
- Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry.
- New Drug Approvals. (2017). Darifenacin Hydrobromide.
- Watson Pharma Pvt Ltd. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process.
- ResearchGate. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist.
- AAVULA, R., et al. (2011). An improved process for the preparation of darifenacin hydrobromide.
- Reddy, P., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, Section B.
- CPHI Online. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)
- Benchchem. The Discovery and Development of Darifenacin (UK-88,525): A Technical Guide.
- Zentiva, K.S. (2009). A method for the preparation of darifenacin hydrogen bromide.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 3. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the reaction yield of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered during this synthesis, ensuring scientific integrity and providing actionable, field-proven insights.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through the coupling of two key intermediates: a chiral (S)-3-aminopyrrolidine derivative and 2,2-diphenylacetic acid or its activated form. The pyrrolidine nitrogen is often protected, for instance with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions during the amide bond formation. This is followed by a deprotection step to yield the final product. Low yields can arise at any of these stages, from starting material impurity to suboptimal reaction conditions or product loss during purification.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 40%. Where is the most common point of failure?
The most critical step, and the most common source of yield loss, is the amide coupling reaction. Amide bond formation can be deceptively complex, especially with sterically hindered or electronically deactivated substrates.[][2] In this synthesis, the secondary amine of the pyrrolidine can present challenges. Before troubleshooting other steps, rigorously optimize the coupling conditions. This includes the choice of coupling reagent, solvent, base, and temperature.
Q2: I am observing multiple unexpected spots on my TLC plate after the coupling reaction. What are the likely side products?
Common side products include:
-
Unreacted Starting Materials: The most obvious, indicating incomplete conversion.
-
N-Acylurea: A common byproduct when using carbodiimide coupling reagents like EDC or DCC.[] It arises from the rearrangement of the O-acylisourea intermediate.
-
Anhydride of 2,2-Diphenylacetic Acid: Can form if the carboxylic acid is activated but does not react with the amine.
-
Racemized Product: While the chiral center is on the amine, harsh conditions or certain coupling reagents can sometimes lead to side reactions affecting stereochemical purity, although this is less common for the amine component.
Q3: How can I verify the enantiomeric purity of my final product?
The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need to develop a method using a suitable chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) and an appropriate mobile phase. By comparing the retention time of your product to a racemic standard (if available) or by ensuring the absence of the corresponding (R)-enantiomer peak, you can determine the enantiomeric excess (ee).
Troubleshooting Guide: The Amide Coupling Step
This section provides a focused guide to overcoming the challenges associated with the amide bond formation between (S)-N-Boc-3-aminopyrrolidine and 2,2-diphenylacetic acid.
Q4: My amide coupling reaction is slow or stalls completely. How can I improve the conversion rate?
Several factors could be at play. A systematic approach is best.
Caption: Systematic troubleshooting workflow for the amide coupling reaction.
1. Causality Behind Reagent Choice: Coupling Agents & Additives
The low electrophilicity of a carboxylic acid necessitates an activating agent to facilitate nucleophilic attack by the amine.[2] The choice of agent is critical.
-
Problem: Using EDC alone results in low yield and N-acylurea byproduct formation.
-
Explanation: The O-acylisourea intermediate formed with EDC is reactive but can undergo an intramolecular rearrangement to the stable N-acylurea, consuming the activated acid.
-
Solution: Introduce an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as "activated ester shuttles." They react with the O-acylisourea to form an activated ester intermediate that is more stable towards rearrangement but highly reactive towards the amine.[3]
| Coupling System | Strengths | Weaknesses | Recommended Use Case |
| EDC / HOBt | Cost-effective, byproducts are water-soluble. | HOBt has explosive potential when dry. | Standard, large-scale reactions where cost is a factor. |
| HATU / DIPEA | Very high reactivity, fast reaction times. | Expensive, can be difficult to remove uronium byproducts. | Difficult couplings, sterically hindered substrates. |
| T3P® (Propylphosphonic Anhydride) | High reactivity, byproducts are water-soluble. | Can be sensitive to moisture. | When uronium or carbodiimide methods fail. |
2. Solvent Selection: More Than Just Dissolving
The solvent not only dissolves the reactants but also influences their reactivity.
-
Problem: The reaction is sluggish in a non-polar solvent like Toluene.
-
Explanation: The amide coupling reaction involves polar intermediates and transition states. A polar aprotic solvent stabilizes these species, lowering the activation energy and accelerating the reaction.
-
Solution: Use polar aprotic solvents. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent first choices. Acetonitrile (MeCN) is also a good option. Avoid protic solvents like alcohols, as they can compete with the amine for reaction with the activated acid.
3. The Role of the Base: Beyond Stoichiometry
A base is required to neutralize any acid salts (like HCl if starting from an amine hydrochloride) and to scavenge the proton released during amide bond formation.
-
Problem: The reaction does not proceed, even with a strong base like triethylamine (TEA).
-
Explanation: The pKa of the base is important. For secondary amines, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often superior. It is less likely to cause side reactions (e.g., acylation of the base itself) and is effective at scavenging protons.
-
Protocol: Always use at least 2.0 equivalents of base: 1.0 eq to neutralize the amine salt (if applicable) and 1.0 eq to drive the coupling reaction forward.
Experimental Protocols
Protocol 1: Optimized EDC/Oxyma Coupling
This protocol is a robust starting point for gram-scale synthesis.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,2-diphenylacetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of acid).
-
Activation: Add Oxyma (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. You should observe the solution becoming clear as the activated ester forms.
-
Amine Addition: In a separate flask, dissolve (S)-N-Boc-3-aminopyrrolidine (1.1 eq) and DIPEA (2.2 eq) in a small amount of anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and Oxyma), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Boc-Group Deprotection
-
Setup: Dissolve the purified Boc-protected amide from the previous step in a suitable solvent like Dioxane or DCM (5-10 mL per mmol).
-
Acid Addition: Add a solution of HCl in Dioxane (typically 4M, 5-10 eq) or Trifluoroacetic Acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting solid or oil is the hydrochloride or trifluoroacetate salt of the desired product.
-
Neutralization & Extraction: To obtain the free base, dissolve the salt in water, cool in an ice bath, and basify to pH >10 with 2M NaOH. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Final Steps: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization if necessary.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]
-
PubMed Central. (n.d.). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. Retrieved from [Link]
-
IRIS. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Sci-Hub. (2018). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Retrieved from [Link]
-
YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. Retrieved from [Link]
Sources
addressing stability issues and degradation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Welcome to the technical support center for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing stability issues and potential degradation of this key pharmaceutical intermediate. The information herein is synthesized from established chemical principles, data from related compounds, and regulatory documentation for the final active pharmaceutical ingredient (API), Darifenacin.
Introduction: Understanding the Molecule
This compound is a chiral intermediate crucial in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] The stability and purity of this intermediate are paramount to ensure the quality and safety of the final drug product. This guide will address common challenges and questions regarding its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the structure, which contains an acetamide, a tertiary amine within the pyrrolidine ring, and diphenyl groups, the primary potential stability concerns are:
-
Hydrolysis: The acetamide group is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond to form the corresponding carboxylic acid and ammonia.[2] However, amides are generally stable under neutral pH conditions.[2]
-
Oxidation: The tertiary amine in the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative. Studies on the final drug product, Darifenacin, have shown it to be susceptible to oxidative degradation.[3]
-
Photodegradation: Aromatic systems, like the diphenyl groups, can be susceptible to photodegradation upon exposure to UV light. However, public assessment reports for Darifenacin suggest that the final drug product is stable when exposed to light.[4]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store this compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C).[5] For long-term storage, storage at -20 °C is advisable.
Q3: I am observing an unexpected impurity in my sample. What could it be?
Without analytical data, it is difficult to pinpoint the exact impurity. However, based on the potential degradation pathways, common impurities could include:
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic acid: Resulting from the hydrolysis of the acetamide group.
-
(S)-2,2-Diphenyl-2-(1-oxo-pyrrolidin-3-yl)acetamide: The N-oxide derivative formed from oxidation of the pyrrolidine nitrogen.
-
Process-related impurities: Depending on the synthetic route, residual starting materials or by-products may be present. For instance, impurities from the synthesis of Darifenacin have been identified and characterized.[6]
A stability-indicating analytical method, such as HPLC, is crucial for identifying and quantifying such impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time | Improper storage (exposure to heat, light, or moisture). | Store the compound in a tightly sealed, light-resistant container at recommended refrigerated temperatures. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of a New Peak in HPLC Analysis | Degradation of the compound. | Characterize the new peak using LC-MS to determine its mass. Based on the mass, hypothesize the structure (e.g., hydrolysis product, N-oxide). Perform forced degradation studies to confirm the identity of the degradant. |
| Inconsistent Experimental Results | Degradation of the compound in the experimental medium (e.g., acidic or basic buffers, presence of oxidizing agents). | Assess the stability of the compound under your specific experimental conditions. Prepare fresh solutions for each experiment and use them promptly. If the medium is harsh, consider adjusting the pH or removing potential oxidizing agents. |
| Discoloration of the Solid Compound | Potential degradation, possibly due to oxidation or light exposure. | Do not use the discolored material. If possible, attempt to purify a small sample by recrystallization or chromatography and re-analyze to confirm its identity and purity. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
To ensure the integrity of this compound during experimental use:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold solid.
-
Weighing: Weigh the required amount of the compound quickly in a low-humidity environment if possible.
-
Solvent Selection: The compound is generally soluble in organic solvents like methanol, ethanol, and DMSO. For aqueous solutions, the tartrate salt form offers better solubility.
-
Solution Preparation: Prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (2-8 °C) for a short period and protected from light. Long-term storage of solutions is not recommended without performing stability studies.
-
pH Considerations: Avoid strongly acidic or basic aqueous solutions to prevent hydrolysis of the acetamide group.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating HPLC method is essential to separate the intact compound from its potential degradation products. Below is a general method that can be optimized for your specific instrumentation and requirements.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Rationale: This reverse-phase method is a good starting point for separating compounds with varying polarities. The C18 column provides good retention for the diphenyl groups. The gradient elution ensures that both the polar degradants (like the hydrolyzed acid) and the less polar parent compound are well-resolved. TFA is used as an ion-pairing agent to improve peak shape for the basic pyrrolidine moiety.
Visualization of Potential Degradation Pathways
Hydrolytic Degradation
Caption: Potential hydrolytic degradation of the acetamide group.
Oxidative Degradation
Caption: Potential oxidation of the pyrrolidine nitrogen to form an N-oxide.
References
-
Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]
-
Steers, W. D. (2006). Darifenacin: Pharmacology and clinical usage. Urologic Clinics of North America, 33(4), 475-482. Available at: [Link]
-
U.S. Food and Drug Administration. (2004). Chemistry Review(s) for Darifenacin. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Darifenacin. PubChem Compound Database. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) for Darifenacin. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Formulation and In-Vitro Evaluation of Darifenacin Hydrobromide as Buccal Films. Iraqi Journal of Pharmaceutical Sciences, 28(2), 83-92. Available at: [Link]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Darifenacine Aristo 15 mg prolonged release tablets (darifenacine hydrobromide). Available at: [Link]
-
Reddy, B. P., et al. (2013). Formulation and evaluation of extended release tablets of darifenacin hydrobromide. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536. Available at: [Link]
-
Rao, D. K., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(19), 4549-4556. Available at: [Link]
-
Chapple, C., et al. (2004). Efficacy and tolerability of darifenacin, a muscarinic M3 selective receptor antagonist (M3 SRA), compared with oxybutynin in the treatment of patients with overactive bladder. European urology, 46(4), 484-490. Available at: [Link]
-
Srinivas, K., et al. (2012). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Organic Communications, 5(4), 145-150. Available at: [Link]
-
Dudek, M. K., et al. (2022). Understanding the stability of the amorphous form of darifenacin. CrystEngComm, 24(3), 505-515. Available at: [Link]
-
Reddy, B. P., et al. (2024). Formulation and evaluation of darifenacin ER tablets vs. Enablex. Journal of Drug Delivery and Therapeutics, 14(8-S), 1-10. Available at: [Link]
-
European Medicines Agency. (n.d.). Emselex. Available at: [Link]
-
Patel, M. J., et al. (2012). DENSITOMETRIC EVALUATION OF STABILITY – INDICATING HPTLC METHOD FOR THE ANALYSIS OF DARIFENACIN HYDROBROMIDE IN BULK AND IN TABLET DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 364-368. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). DSC of darifenacin hydrobromide. ResearchGate. Available at: [Link]
-
New Drug Approvals. (2017). Darifenacin Hydrobromide. Available at: [Link]
-
Asmari, M. (2017). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). (S)-α,α-Diphenyl-3-pyrrolidineacetamide L-Tartrate. Available at: [Link]
Sources
- 1. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
troubleshooting variability in (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in vitro assays
Technical Support Center: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide In Vitro Assays
Welcome to the technical support guide for in vitro assays involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common sources of variability in their experiments. Given the novel nature of this compound, this guide emphasizes foundational principles of robust assay design and execution applicable to small molecules with similar physicochemical properties.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Variability
Issue 1: High Well-to-Well Variability or Poor Reproducibility
You observe significant differences in the signal between replicate wells or inconsistent results between experiments performed on different days.
Potential Causes & Solutions:
-
Compound Precipitation: The diphenylacetamide moiety suggests potential for low aqueous solubility, a common issue for approximately 80% of small molecules in development pipelines.[3] Low solubility can lead to unpredictable and unreliable results in in vitro testing.[4]
-
Causality: If the compound precipitates in the assay medium, the actual concentration in solution becomes unknown and non-uniform across wells, leading to high variability.[4][5]
-
Solution:
-
Solubility Assessment: Perform a kinetic solubility assay to determine the compound's solubility limit in your specific assay buffer.[6][7] Nephelometry or turbidimetric assays are high-throughput methods to detect precipitation.[5][6] A good target for solubility is >60 µg/mL.[6]
-
Solvent Optimization: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or assay performance (typically ≤0.5%).
-
Visual Inspection: Before and after adding the compound to the assay plate, visually inspect the wells under a microscope for any signs of precipitation.
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability in cell-based assays.[8]
-
Causality: Wells with more cells will produce a different signal (higher or lower, depending on the assay) than wells with fewer cells, independent of the compound's effect.
-
Solution:
-
Homogenize Cell Suspension: Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent cell settling.
-
Pipetting Technique: Use a consistent, careful pipetting technique. Avoid introducing bubbles and ensure the pipette is held vertically.[9] Calibrate multichannel pipettes regularly.[10]
-
Edge Effects: Be mindful of "edge effects," where wells on the perimeter of the plate evaporate more quickly, altering cell growth and compound concentration.[8][10] To mitigate this, fill the outer wells with sterile buffer or media without cells and use the inner wells for the experiment.[8]
-
-
-
Reagent and Pipetting Errors: Small inaccuracies in pipetting reagents can lead to large variations in results.[11][12]
-
Causality: Inconsistent volumes of compound, substrate, or detection reagents directly impact the final signal.
-
Solution:
-
Master Mixes: Prepare master mixes of reagents for addition to multiple wells to minimize pipetting errors.[12]
-
Calibrated Pipettes: Regularly calibrate all pipettes.[10] For critical steps, consider using automated liquid handlers.
-
Reagent Temperature: Allow all reagents to equilibrate to room temperature before use to ensure accurate dispensing.[13]
-
-
Issue 2: Atypical or Non-Sigmoidal Dose-Response Curve
The dose-response curve is flat, has a very shallow slope, or shows an increase in signal at high concentrations (a "U-shaped" curve).
Potential Causes & Solutions:
-
Compound Solubility Limit Exceeded: This is a frequent cause of a plateauing or "flat" curve at higher concentrations.[11]
-
Causality: Once the compound's solubility limit is reached, increasing the nominal concentration does not increase the concentration in solution. The effective dose remains at the solubility limit.
-
Solution:
-
Define Maximum Concentration: Determine the kinetic solubility of the compound in your assay buffer and set the highest concentration in your dose-response curve below this limit.[6]
-
Re-evaluate Dose Range: If solubility is the issue, focus on a narrower, more relevant concentration range for subsequent experiments.
-
-
-
Compound Interference with Assay Signal: The compound itself may be fluorescent, colored, or may inhibit the reporter enzyme, leading to artifacts.
-
Causality: An intrinsically fluorescent compound can create a false-positive signal in fluorescence-based assays. A compound that inhibits a reporter enzyme like luciferase can mask a true biological effect.[12]
-
Solution:
-
Compound-Only Controls: Run controls containing only the compound in assay buffer (without cells or other reagents) to measure its intrinsic signal. Subtract this background from the experimental wells.
-
Counter-Screen: For enzymatic reporter assays (e.g., luciferase), perform a counter-screen to test if the compound directly inhibits the enzyme. This involves testing the compound against the purified enzyme.
-
-
-
Cell Toxicity at High Concentrations: In cell-based functional assays, high concentrations of the compound may induce cytotoxicity, confounding the results.
-
Causality: If an assay measures the inhibition of a pathway, but high compound concentrations kill the cells, the signal will decrease due to cell death, not specific pathway inhibition. This can create a U-shaped curve where the signal first decreases (inhibition) and then appears to increase (due to artifacts from dying cells or assay signal normalization issues).
-
Solution:
-
Multiplex with Viability Assay: Run a cell viability assay (e.g., using a dye that stains dead cells) in parallel or multiplexed with your primary functional assay.[14] This will allow you to distinguish specific activity from general toxicity.
-
Observe Cell Morphology: Visually inspect the cells under a microscope at the end of the experiment to check for signs of stress or death at high compound concentrations.[8]
-
-
Issue 3: Low or No Assay Signal (Weak Response)
The compound produces little to no effect, even at high concentrations, or the overall assay window (signal-to-background ratio) is poor.
Potential Causes & Solutions:
-
Poor Compound Potency or Inactivity: The most straightforward explanation is that the compound is not active against the target in your specific assay.
-
Solution:
-
Positive Control: Ensure a known active compound (a positive control or tool compound) produces the expected dose-response curve.[15] This confirms the assay itself is working correctly.
-
Orthogonal Assays: Test the compound in a different, complementary (orthogonal) assay to confirm the lack of activity.[15] For example, if a cell-based assay shows no activity, try a biochemical assay with the purified target protein.
-
-
-
Sub-Optimal Assay Conditions: The assay may not be sensitive enough to detect the compound's activity.
-
Causality: Incubation times may be too short, or the concentration of a key substrate or reagent may be limiting. In binding assays, equilibrium may not have been reached.[16]
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for the compound.[17]
-
Reagent Titration: Optimize the concentrations of key reagents, such as the substrate for an enzyme assay or the labeled ligand in a binding assay.
-
Equilibrium Check (Binding Assays): For receptor binding assays, ensure the incubation is long enough to reach equilibrium, especially for lower concentrations of the labeled ligand.[16][18]
-
-
-
Degradation of the Compound: The compound may be unstable in the assay medium.
-
Causality: The pyrrolidine or acetamide groups could be susceptible to hydrolysis or enzymatic degradation by components in the serum or cell lysate, reducing the effective concentration over time.
-
Solution:
-
Stability Assessment: Incubate the compound in the assay medium for the duration of the experiment, then use an analytical method like HPLC to measure its concentration and check for degradation products.
-
Modify Protocol: If instability is confirmed, consider shorter incubation times or performing the assay in a simpler buffer system if biologically relevant.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I prepare the stock solution for this compound?
A1: Due to the diphenyl groups, this compound is likely hydrophobic. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] When preparing working solutions, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer to prevent precipitation.
Q2: What quality control measures are essential for the cells used in my assay?
A2: Robust cell culture quality control is fundamental to reproducible results.[19]
-
Authentication: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure it is the correct line and not cross-contaminated.[20]
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cell physiology and experimental outcomes.
-
Passage Number: Keep a detailed record of the cell passage number and use cells within a consistent, low-passage range for all experiments, as high passage numbers can lead to phenotypic drift.[17]
-
Growth Phase: Always use cells that are in the logarithmic (log) growth phase for your experiments.[8] Plating cells that are confluent or just recovering from thawing will introduce variability.
Q3: My assay is a luciferase reporter gene assay. What are some specific issues to look out for?
A3: Reporter gene assays can be affected by several factors.[21][22]
-
Promoter Strength: If the signal is weak, the promoter driving your reporter gene may not be strong enough in your chosen cell line.[12]
-
Transfection Efficiency: Low or variable transfection efficiency is a major source of variability. Optimize your transfection protocol and consider using a co-transfected internal control vector (e.g., expressing Renilla luciferase) to normalize the data from your primary reporter (e.g., Firefly luciferase).[12]
-
Compound Interference: As mentioned in the troubleshooting guide, test for direct inhibition of the luciferase enzyme by your compound. Some compounds can also quench the luminescent signal.[12]
-
Plate Choice: For luminescence assays, use solid white plates to maximize signal reflection. Avoid clear or black plates, which are better for absorbance and fluorescence assays, respectively.[23]
Q4: How can I statistically validate the quality of my assay?
A4: Use statistical parameters to assess assay performance.[15]
-
Z'-factor (Z-prime): This parameter measures the statistical effect size and is used to assess the quality of an assay for high-throughput screening. It is calculated using the means and standard deviations of your positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This is the ratio of the standard deviation to the mean, expressed as a percentage. It measures the variability of your replicates. Aim for a %CV of <15% for your controls.
Part 3: Visualization & Protocols
Diagrams
Data Presentation
Table 1: Key Quality Control Parameters for In Vitro Assays
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | 0.5 – 1.0 | Indicates excellent separation between positive and negative control signals, suitable for screening. |
| Signal-to-Background (S/B) | > 5 (assay dependent) | Ensures a sufficient dynamic range to detect compound effects. |
| Replicate %CV | < 15% | Demonstrates precision and low variability among replicate wells. |
| DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced artifacts and cytotoxicity. |
| Cell Passage Number | < 20 (cell line dependent) | Reduces the risk of phenotypic drift and ensures biological consistency.[17] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Turbidimetric Method)
-
Compound Preparation: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing your final assay buffer (e.g., 198 µL). This creates the final concentration series.
-
Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Measurement: Read the absorbance or light scattering of the plate using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The concentration at which the signal begins to increase significantly above the buffer baseline is the approximate kinetic solubility limit.[6]
References
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025). CMDC Labs. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (2024). Assay Genie. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. [Link]
-
Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology. [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
McKeague, M., & DeRosa, M. C. (2012). Challenges and Opportunities for Small Molecule Aptamer Development. Journal of Nucleic Acids. [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2015). SLAS Discovery. [Link]
-
Assay Development Guidelines for Image-Based High Content Screening. (2012). Assay Guidance Manual. [Link]
-
Sebaugh, J. L. (2011). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
O'Hanlon Cohrt, K. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]
-
Cell Culture Quality Control: The Key to Reproducibility. (2023). Technology Networks. [Link]
-
Pérez, J., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy. [Link]
-
Ritz, C., et al. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. [Link]
-
Wilson, A. G., et al. (2004). A critical assessment of the factors affecting reporter gene assays for promoter SNP function. Genes and Immunity. [Link]
-
In Vitro Solubility Assays in Drug Discovery. (2006). ResearchGate. [Link]
-
Trends and Challenges in the Evolving Small Molecule Development Pipeline. (2023). Lonza. [Link]
-
Why does radioligand binding does not reach equilibrium? (2015). ResearchGate. [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]
-
Gene reporter assays. (2024). BMG Labtech. [Link]
-
Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. (n.d.). Agilent. [Link]
-
Potency Assay Variability Estimation in Practice. (2018). Statistics in Biopharmaceutical Research. [Link]
-
Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). Tecan. [Link]
-
Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. [Link]
-
Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. [Link]
-
Essentials of In Vitro Assay Development. (2021). Kosheeka. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). MDPI. [Link]
-
Cell Culture Quality Control. (n.d.). HoloMonitor Imaging Assays. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]
-
How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. [Link]
-
Troubleshooting & FAQs. (n.d.). Cygnus Technologies. [Link]
-
Cell-Based Assays Guide. (n.d.). Antibodies.com. [Link]
-
From cell seeding to analysis - Getting the best out of your cell-based assay. (2018). YouTube. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Diagnostics. [Link]
Sources
- 1. cmdclabs.com [cmdclabs.com]
- 2. kosheeka.com [kosheeka.com]
- 3. lonza.com [lonza.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. assaygenie.com [assaygenie.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. goldbio.com [goldbio.com]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. molbiolcell.org [molbiolcell.org]
- 19. technologynetworks.com [technologynetworks.com]
- 20. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 21. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
identification and characterization of impurities in (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Technical Support Center: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Impurity Profiling
Welcome to the technical support center for the . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this critical pharmaceutical intermediate. Our goal is to equip you with the expertise and methodologies necessary to ensure the quality, safety, and regulatory compliance of your drug substance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Q1: What are the most probable impurities I should expect to find in my samples of this compound, and where do they come from?
A1: Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities in this compound, a key intermediate in the synthesis of drugs like Darifenacin, can be broadly categorized into three groups: process-related impurities, degradation products, and stereoisomers.[1]
-
Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials, intermediates, and byproducts from unintended side reactions. For example, precursors to the diphenylacetyl or the pyrrolidine moieties could be present.
-
Degradation Products: These form during manufacturing, storage, or handling due to exposure to stress factors like acid, base, heat, light, or oxidizing agents. Common degradation pathways include hydrolysis of the primary amide to a carboxylic acid or oxidation of the pyrrolidine ring.[2][3]
-
Stereoisomers: The most critical impurity in this category is the (R)-enantiomer.[4] Since the biological activity and safety profile of chiral molecules can be highly specific to a single enantiomer, controlling the stereochemical purity is paramount.
The following table summarizes some potential impurities:
| Impurity Name/Type | Category | Probable Origin | Primary Recommended Analytical Technique |
| (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | Stereoisomer | Incomplete stereoselective synthesis or racemization | Chiral HPLC |
| 2,2-Diphenylacetic acid | Process-Related | Unreacted starting material | Reversed-Phase HPLC-UV |
| (S)-Pyrrolidin-3-amine | Process-Related | Unreacted starting material | GC-MS (after derivatization) or HILIC-MS |
| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic acid | Degradation Product | Hydrolysis of the amide functional group | Reversed-Phase HPLC-UV, LC-MS |
| N-Oxide derivatives | Degradation Product | Oxidation of the pyrrolidine nitrogen[5] | LC-MS |
| N-Nitroso derivatives | Degradation Product | Reaction with nitrosating agents[5] | LC-MS (High Resolution) |
Q2: I'm observing an unexpected peak in my reversed-phase HPLC-UV chromatogram. What are the immediate troubleshooting steps?
Troubleshooting Flow:
-
Verify System Integrity:
-
Inject a Blank: Run a mobile phase blank followed by a sample diluent blank. This will confirm if the peak originates from the solvent, the system ("ghost peak"), or carryover from a previous injection.
-
Check System Suitability: Review the performance of your system suitability standards. Have retention times shifted? Has peak shape degraded? This helps differentiate between a sample issue and a system performance issue.
-
-
Analyze the Peak Characteristics:
-
Peak Shape: A broad, tailing, or fronting peak can indicate issues like column overload, secondary interactions (especially with a basic amine like the pyrrolidine moiety), or a co-eluting impurity. Consider modifying the mobile phase pH or using a column with a different stationary phase chemistry.
-
UV Spectrum: Use a Photo-Diode Array (PDA) detector to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of the main this compound peak. A similar spectrum suggests a related impurity, while a dissimilar one might point to a process-related impurity from a different synthetic step or an external contaminant.
-
-
Investigate the Sample:
-
Review Sample History: Was this sample subjected to any unusual conditions (e.g., prolonged storage at room temperature, exposure to light)? This could suggest degradation.
-
Spiking Study: If you have a reference standard for a suspected impurity, spike it into your sample. If the peak height of the unknown increases without a new peak appearing, you have tentatively identified it.
-
If these steps do not resolve the issue, the next phase is formal identification, as outlined in the next question.
Q3: What is the most effective workflow for identifying and structurally characterizing an unknown impurity?
A3: A multi-technique, or "hyphenated," approach is the gold standard for structural elucidation in modern pharmaceutical analysis.[6] The combination of chromatographic separation with mass spectrometry and NMR provides orthogonal information, leading to a confident identification.[7][8]
Workflow Explained:
-
LC-MS for Initial Data: The first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This provides the molecular weight of the impurity, which is a critical piece of information. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended to obtain an accurate mass, allowing for the prediction of the elemental composition.[10]
-
Tandem MS (MS/MS) for Fragmentation: Perform MS/MS on the impurity's molecular ion. The resulting fragmentation pattern provides clues about the molecule's structure. By comparing the fragmentation of the impurity to that of the parent compound, you can often pinpoint where the modification (e.g., oxidation, hydrolysis) has occurred.
-
Isolation for Definitive Analysis: If the structure is not obvious from the mass spectral data, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is the most common technique for this.
-
NMR for Structure Elucidation: NMR is the most powerful tool for unambiguous structure determination.[11][12] A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will reveal the exact bonding and stereochemistry of the molecule.[13]
-
Quantification and Specification: Once identified, a specific and validated analytical method (typically HPLC-UV) must be used to quantify the impurity in routine production batches. The reporting and control of this impurity must adhere to the thresholds outlined in the ICH Q3A(R2) guideline.[14][15]
Q4: My primary challenge is quantifying the (R)-enantiomer. What analytical approach do you recommend?
A4: Quantifying a stereoisomeric impurity requires a chiral separation technique, as enantiomers have identical properties in a non-chiral environment and thus co-elute on standard reversed-phase columns.
Recommended Approach: Chiral High-Performance Liquid Chromatography (HPLC)
The most robust and widely used technique for this is Chiral HPLC. The key is the selection of the Chiral Stationary Phase (CSP).
-
Why it works: CSPs are themselves chiral and interact differently with the two enantiomers of your molecule, forming transient diastereomeric complexes. This difference in interaction energy leads to different retention times, allowing for their separation.[16]
-
Column Selection: For a molecule containing an amine and aromatic rings like yours, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points. Alternatively, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ V or T) can offer unique selectivity for chiral amines.[17]
-
Method Development: Chiral method development often involves screening different CSPs with various mobile phases.[17] Both normal-phase (e.g., hexane/ethanol) and reversed-phase or polar organic modes can be effective.
-
Coupling to Mass Spectrometry: While UV is sufficient for quantification, coupling chiral LC to a mass spectrometer (LC-MS) can be invaluable during method development.[18] It provides definitive confirmation that the two separated peaks are indeed enantiomers, as they will have identical mass spectra. However, this requires using MS-compatible volatile mobile phases (e.g., replacing phosphate buffers with ammonium formate or acetate).[18]
Experimental Protocols
These protocols provide a starting point for your method development. They should be thoroughly validated for your specific application.
Protocol 1: General Impurity Profiling by Reversed-Phase HPLC-UV
-
Objective: To separate and quantify known and unknown impurities.
-
Rationale: This method uses a C18 column, a common choice for moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. The acidic mobile phase ensures that the pyrrolidine nitrogen is protonated, leading to better peak shape.
-
Methodology:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating method.[19][20]
-
Rationale: As per ICH guidelines, the drug substance should be exposed to various stress conditions to understand its intrinsic stability.[19] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent peak.[20]
-
Methodology: Prepare solutions of this compound at ~1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C for 24 hours.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). For each condition, analyze the stressed sample against an unstressed control sample using the HPLC method from Protocol 1.
-
Visualizations & Workflows
Decision Tree for Analytical Technique Selection
This diagram helps guide the selection of the appropriate analytical technique based on the specific question you are trying to answer.
References
-
International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Semantic Scholar. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. Available at: [Link]
-
IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]
-
OSTI.GOV. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available at: [Link]
-
PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Available at: [Link]
-
LCGC International. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Available at: [Link]
-
CHIMIA. (2002). LC–MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]
-
ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
ResearchGate. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
SpringerLink. (2016). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]
-
Austin Publishing Group. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]
-
Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Available at: [Link]
-
R Discovery. (2026). Forced Degradation Studies Research Articles. Available at: [Link]
Sources
- 1. This compound (2R,3R)-2,3-dihydroxysuccinate | CAS:134002-26-9 | Atomaxchem [en.atomaxchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 1092540-94-7 | (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. clearsynth.com [clearsynth.com]
- 6. biomedres.us [biomedres.us]
- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. gcms.cz [gcms.cz]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. osti.gov [osti.gov]
- 19. ijsdr.org [ijsdr.org]
- 20. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Production of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Welcome to the technical support guide for the synthesis and scale-up of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This document is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting guides, and frequently asked questions to navigate the complexities of scaling up this chiral molecule.
Section 1: Synthesis Strategy and Core Concepts
The synthesis of this compound involves the coupling of two key intermediates: a chiral (S)-3-aminopyrrolidine precursor and a diphenylacetyl moiety. The paramount challenges in its production, particularly at scale, are the introduction and retention of the correct stereochemistry and the efficient execution of the amide bond formation.
A typical synthetic workflow is outlined below. Success at each stage is predicated on rigorous process control and analytical verification.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during process development and scale-up.
Q1: What is the most critical step when scaling up this synthesis?
A1: The amide coupling reaction is undoubtedly the most critical step. While seemingly straightforward, this step presents numerous challenges at scale, including potential racemization of the chiral center, formation of impurities from side reactions, and difficulties in removing coupling agent byproducts.[1] Careful selection of the coupling reagent, base, solvent, and strict temperature control are essential for a high-yielding and stereochemically pure outcome.
Q2: How do I choose the right amide coupling reagent for large-scale production?
A2: Reagent choice is a balance of reactivity, cost, safety, and ease of byproduct removal.
-
Carbodiimides (e.g., EDC, DCC): Often used at scale due to lower cost. However, DCC forms a urea byproduct (DCU) that can be difficult to remove. EDC is water-soluble, simplifying workup. Both require an additive (e.g., HOBt, NHS) to suppress racemization and improve efficiency.[1]
-
Phosphonium Reagents (e.g., BOP, PyBOP, HATU): Highly efficient and fast, but more expensive and have a high atom economy penalty, making them less ideal for large-scale manufacturing unless absolutely necessary for difficult couplings.[2]
-
T3P® (Propylphosphonic Anhydride): A good scale-up option with an excellent safety profile. The byproducts are water-soluble, facilitating purification. It is effective for a wide range of substrates.[3]
| Reagent Class | Examples | Pros | Cons for Scale-Up |
| Carbodiimides | EDC, DCC | Cost-effective; EDC byproducts are water-soluble. | Risk of racemization; DCC produces insoluble urea byproduct.[1] |
| Phosphonium | HATU, PyBOP | High reactivity, low racemization. | Expensive, poor atom economy, difficult byproduct removal.[2] |
| Uronium/Aminium | HBTU, TBTU | Similar to phosphonium; generally stable. | Cost and atom economy are significant factors. |
| Phosphonic Anhydrides | T3P® | Good safety profile; water-soluble byproducts. | May require careful screening for optimal conditions. |
Q3: How can I confirm the enantiomeric purity of the final product?
A3: Establishing and validating a robust analytical method for chiral purity is non-negotiable.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A suitable chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, can effectively separate the (S) and (R) enantiomers, allowing for precise quantification of enantiomeric excess (ee).[4][5]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), the enantiomers form diastereomeric complexes that exhibit distinct signals in the ¹H NMR spectrum. Integration of these signals allows for the determination of the enantiomeric ratio.[5]
Q4: What are the primary considerations for choosing a solvent for crystallization?
A4: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below to ensure high recovery. A common approach is to use a binary solvent system, such as an alcohol (e.g., ethanol, isopropanol) in which the compound is soluble, and an anti-solvent (e.g., water, heptane) in which it is not.[6][7] The goal is to find a balance that promotes the growth of well-defined, pure crystals rather than rapid precipitation or "oiling out."
Section 3: Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during your experiments.
Guide 1: Amide Coupling Reaction Failure
Problem/Observation: Low yield (<70%) or incomplete conversion of the starting amine/acid.
Caption: Decision tree for troubleshooting low yield in the amide coupling step.
Potential Cause & Recommended Solutions:
-
Poor Quality of Starting Materials:
-
Causality: Impurities in either the amine or carboxylic acid starting materials can inhibit the reaction or consume the coupling reagent.
-
Solution: Re-purify the starting materials. Confirm purity by NMR and LC-MS before use. Ensure the chiral amine precursor has not racemized during its synthesis.
-
-
Inactive Coupling Reagent:
-
Causality: Many coupling reagents (especially phosphonium and uronium salts) are moisture-sensitive and can degrade upon storage.
-
Solution: Use a freshly opened bottle of the reagent or verify the activity of the existing stock on a small-scale test reaction with a simple amine/acid. Store reagents under an inert atmosphere.
-
-
Incorrect Base or Stoichiometry:
-
Causality: A non-hindered amine base like triethylamine (TEA) can sometimes compete as a nucleophile. The stoichiometry of the base is also critical; insufficient base will fail to neutralize the acid formed, stalling the reaction.
-
Solution: Switch to a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA). Typically, 2-3 equivalents of base are required.
-
-
Sub-optimal Reaction Conditions:
-
Causality: The reaction may be too dilute, or the temperature may be too low for the chosen reagent system, leading to slow reaction rates.
-
Solution: Increase the concentration of the reaction. If the reaction is clean but slow, consider a modest increase in temperature (e.g., from 0 °C to room temperature), but monitor closely for impurity formation and racemization.
-
Guide 2: Loss of Enantiomeric Purity
Problem/Observation: The final product shows a low enantiomeric excess (ee < 98%) by chiral HPLC.
Potential Cause & Recommended Solutions:
-
Racemization during Amide Coupling:
-
Causality: The most common cause. The activated carboxylic acid intermediate can form an oxazolone, which can tautomerize, leading to racemization at the α-carbon. This is exacerbated by high temperatures and extended reaction times. While the chiral center in this molecule is on the amine fragment, racemization of the activated diphenylacetic acid (if a chiral derivative were used) or other side reactions affecting the pyrrolidine ring can occur. More critically for this specific molecule, harsh basic conditions can lead to epimerization.
-
Solution:
-
Add a Racemization Suppressant: Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents.[1]
-
Control Temperature: Perform the acid activation and coupling at low temperatures (e.g., 0 °C or below).
-
Minimize Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed.
-
-
-
Racemization During a Different Step:
-
Causality: The chiral center can be compromised during the synthesis of the (S)-3-aminopyrrolidine precursor or during the final deprotection step if conditions are too harsh (e.g., strongly basic or acidic at high temperatures).
-
Solution: Take samples at each stage of the synthesis and check the enantiomeric purity. This will pinpoint the exact step where the loss of stereointegrity occurs. Use milder deprotection conditions if necessary.
-
Guide 3: Crystallization Issues
Problem/Observation: The product "oils out" or forms a fine, difficult-to-filter powder instead of crystalline solid upon cooling.
Potential Cause & Recommended Solutions:
-
Supersaturation is Too High:
-
Causality: The solution is too concentrated, or cooling is too rapid, causing the compound to crash out of solution as an amorphous solid or oil instead of forming an ordered crystal lattice.[6]
-
Solution:
-
Add More Solvent: Re-heat the mixture to dissolve the oil/solid and add a small amount (1-5 vol%) of the "good" solvent to reduce the level of supersaturation.[6]
-
Slow Cooling: Insulate the flask to ensure slow cooling. Allow it to cool to room temperature first, then transfer to a refrigerator, and finally to a freezer. A stepwise, slow cooling profile is key.
-
-
-
Presence of Impurities:
-
Causality: Impurities can inhibit nucleation and crystal growth, acting as "crystal poisons."
-
Solution: If the crude material is of low purity, it may require purification by column chromatography before attempting crystallization. Alternatively, try adding a small amount of charcoal and hot-filtering the solution to remove colored or particulate impurities before cooling.
-
-
Incorrect Solvent System:
-
Causality: The chosen solvent system may not be appropriate for the molecule's polarity and structure.
-
Solution: Screen a wider range of solvent/anti-solvent systems on a small scale. Common systems for amine-containing compounds include Isopropanol/Water, Ethanol/Heptane, or Ethyl Acetate/Heptane.[7]
-
| Test | Method | Typical Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Confirms physical form and absence of gross colored impurities. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure of the compound. |
| Purity (Assay) | HPLC-UV (achiral) | ≥ 99.0% | Quantifies the amount of the desired compound relative to impurities. |
| Chiral Purity | Chiral HPLC | ≥ 99.5% (S)-enantiomer | Critical for ensuring the biological activity and safety of a chiral drug.[8] |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Ensures that solvent levels are below safety thresholds for pharmaceuticals. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and accurate weighing of the final product. |
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
CAS 134002-25-8 | this compound. Alchem Pharmtech. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Guide for crystallization. University of Geneva. [Link]
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Amide coupling help. Reddit. [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
-
(PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. NIH. [Link]
-
Continuous Enantioselective Crystallization of Chiral Compounds. De Gruyter. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Recent advances in catalytic asymmetric synthesis. NIH. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
-
3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. PubMed. [Link]
-
The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (S)- and (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Enantiomers
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
Stereochemistry plays a pivotal role in determining the pharmacological profile of bioactive molecules. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, a key chiral intermediate in the synthesis of the selective M3 muscarinic receptor antagonist, Darifenacin. While direct comparative bioactivity data for these specific precursors is limited in publicly available literature, this document extrapolates their potential pharmacological activities based on the well-documented stereoselectivity of Darifenacin and fundamental principles of molecular recognition. This guide will delve into the inferred bioactivity of each enantiomer, their role in the synthesis of Darifenacin, and the broader implications of stereoisomerism in drug design.
Introduction: The Significance of Chirality in Pharmacology
The three-dimensional structure of a molecule is a critical determinant of its interaction with biological targets, which are themselves chiral entities such as receptors and enzymes. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds due to its three-dimensional structure, which allows for diverse spatial arrangements of substituents and interactions with biological targets.[1] The subject of this guide, 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, possesses a chiral center at the 3-position of the pyrrolidinyl ring, giving rise to (S)- and (R)-enantiomers. The (S)-enantiomer is a well-established precursor for the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[2][3]
Inferred Bioactivity Profile: A Tale of Two Enantiomers
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: The Eutomeric Precursor
The (S)-enantiomer is the crucial building block for the synthesis of (S)-Darifenacin. Darifenacin exhibits high affinity and selectivity for the M3 muscarinic receptor.[4][5] This selectivity is attributed to the specific spatial arrangement of the molecule, which is dictated by the (S)-configuration at the pyrrolidine ring. Therefore, it is highly probable that the (S)-enantiomer of the acetamide precursor possesses the correct stereochemical orientation required for favorable interaction with the M3 receptor, albeit likely with a lower affinity than the final, more elaborated drug molecule. While not a potent antagonist in itself, its structural framework is pre-organized for M3 receptor recognition.
Table 1: Chemical Information for (S)- and (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Chemical Name | This compound | (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide |
| CAS Number | 134002-26-9[6] | 1092540-94-7 |
| Molecular Formula | C₁₈H₂₀N₂O | C₁₈H₂₀N₂O |
| Molecular Weight | 280.37 g/mol | 280.37 g/mol |
| Known Role | Intermediate in Darifenacin synthesis[7] | Less common enantiomer |
| Inferred Bioactivity | Precursor to M3 receptor antagonist | Likely lower affinity for M3 receptor |
(R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: The Distomeric Counterpart
The (R)-enantiomer, while its existence is confirmed by its CAS number, is not the precursor to the active form of Darifenacin. In the context of the final drug, any contamination with the (R)-enantiomer would lead to the formation of (R)-Darifenacin, which is considered to be less potent. This strongly suggests that the (R)-configuration of the acetamide precursor results in a spatial arrangement that is less complementary to the M3 muscarinic receptor binding site. It is therefore inferred that (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide would exhibit significantly lower, if any, affinity for the M3 receptor compared to its (S)-counterpart.
The Role in Asymmetric Synthesis of Darifenacin
The synthesis of Darifenacin relies on the use of the optically pure (S)-enantiomer of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). The stereoselective synthesis of such pyrrolidine-containing drugs is a key area of research, often employing methods that establish the desired stereocenter early in the synthetic route.[8]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 134002-26-9|this compound (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]
- 7. This compound (2R,3R)-2,3-dihydroxysuccinate | CAS:134002-26-9 | Atomaxchem [en.atomaxchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Diphenyl Pyrrolidinyl Acetamide Analogs as Anticonvulsant Agents
For researchers and drug development professionals navigating the intricate landscape of anticonvulsant drug discovery, the diphenyl pyrrolidinyl acetamide scaffold represents a promising starting point. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various analogs, grounded in experimental data from preclinical seizure models. We will dissect the causal relationships between chemical modifications and biological activity, offering a scientifically rigorous resource to inform the design of more potent and safer antiepileptic drugs.
Introduction: The Therapeutic Potential of the Diphenyl Pyrrolidinyl Acetamide Scaffold
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry.[2] The diphenyl pyrrolidinyl acetamide core structure has emerged as a privileged scaffold in the design of central nervous system (CNS) active agents, including those with anticonvulsant properties. This guide will focus on the systematic exploration of this chemical space, elucidating the key structural features that govern anticonvulsant activity. Empirical screening in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, remains a cornerstone in the discovery of new anticonvulsants.[2] These models are invaluable for identifying compounds that can prevent seizure spread (MES) or raise the seizure threshold (scPTZ), corresponding to therapeutic efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[3]
The Core Scaffold: A Foundation for Analog Design
The fundamental diphenyl pyrrolidinyl acetamide structure consists of a central pyrrolidine ring flanked by a diphenylmethyl group at the 2-position and an acetamide moiety at the 1-position. The rationale for synthesizing analogs of this core structure is to systematically probe the steric and electronic requirements of the biological target(s) to enhance anticonvulsant potency, selectivity, and overall drug-like properties, including metabolic stability and reduced neurotoxicity.
Caption: General structure of the diphenyl pyrrolidinyl acetamide scaffold.
Synthetic Strategies: Building the Analog Library
The synthesis of diphenyl pyrrolidinyl acetamide analogs typically involves a multi-step process. A common approach begins with the appropriate diphenyl amine and chloroacetyl chloride to form an intermediate, which is then reacted with various substituted amines.[4] For instance, a series of N1-substituted-N2,N2-diphenyl oxalamides and 2-substituted amino-N,N-diphenylacetamides were synthesized for anticonvulsant screening.[4] The versatility of this synthetic route allows for the introduction of a wide range of substituents on the pyrrolidine nitrogen and the acetamide moiety, facilitating comprehensive SAR studies.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Anticonvulsant Activity
The anticonvulsant activity of diphenyl pyrrolidinyl acetamide analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on modifications to different parts of the molecule.
Modifications of the Phenyl Rings
The substitution pattern on the two phenyl rings plays a critical role in modulating anticonvulsant activity. Studies on related acetamide derivatives have shown that the presence of certain substituents can significantly enhance potency. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, analogs with a 3-(trifluoromethyl)anilide moiety displayed considerably higher anticonvulsant protection in the MES test compared to their 3-chloroanilide counterparts.[5] This suggests that the electron-withdrawing nature and the lipophilicity of the trifluoromethyl group are beneficial for activity. It is well-accepted that the incorporation of fluorine atoms can increase metabolic stability and improve CNS penetration.[5]
Modifications of the Pyrrolidine Ring
The pyrrolidine ring itself is a key pharmacophoric element. Its replacement or significant alteration often leads to a decrease or loss of activity. For instance, in a study of phenytoin-like compounds, altering the hydantoin ring to a succinimide or a pyrrolidinone resulted in a stepwise decrease in anticonvulsant activity.[6] This highlights the importance of the specific heterocyclic core for potent activity.
Modifications of the Acetamide Linker and N-Substituents
The nature of the substituent on the acetamide nitrogen is a crucial determinant of anticonvulsant efficacy. In a series of 2-substituted amino-N,N-diphenylacetamides, the introduction of various aliphatic, alicyclic, aromatic, and heterocyclic amines led to a range of anticonvulsant activities.[4] Some of these synthesized compounds were found to be more potent than the standard drug phenytoin in MES and scPTZ induced seizure tests.[4] This indicates that the N-substituent can be optimized to enhance potency.
Comparative Analysis of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative diphenyl pyrrolidinyl acetamide analogs and related compounds from various studies. The data is primarily from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are standard preclinical assays for identifying potential antiepileptic drugs.[1]
| Compound | R1 (Phenyl Substituent) | R2 (N-Acetamide Substituent) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Analog A | 3-CF3 | 4-Phenylpiperazin-1-yl | 100 (active) | - | >300 | >3 | [5] |
| Analog B | 3-Cl | 4-Phenylpiperazin-1-yl | Inactive | - | - | - | [5] |
| Analog C | H | Piperidino | Active | - | - | - | [7] |
| Analog D | H | Benzamido | Active | - | - | - | [7] |
| Phenytoin | - | - | 30 | - | 68 | 2.3 | [8] |
Note: A lower ED50 value indicates higher potency. The Protective Index (PI) is a measure of the therapeutic window of a compound.
The data clearly indicates that substitution on the anilide ring with a trifluoromethyl group (Analog A) confers significant anticonvulsant activity in the MES model, whereas a chloro substituent (Analog B) results in inactivity.[5] This underscores the importance of electronic and lipophilic properties of the substituents on the phenyl ring.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key anticonvulsant screening assays are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[3][4]
Protocol:
-
Animals: Adult male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose.
-
Apparatus: An electroconvulsometer with corneal electrodes is used.
-
Procedure:
-
At a predetermined time after compound administration (e.g., 30 minutes or 4 hours), a drop of saline is applied to the eyes of the mouse to ensure good electrical contact.
-
The corneal electrodes are placed on the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[9]
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint for protection.[4][9]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic seizures and is used to identify compounds that elevate the seizure threshold.[3][10]
Protocol:
-
Animals: Adult male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered i.p. as a suspension in 0.5% methylcellulose.
-
Convulsant: Pentylenetetrazole (PTZ) is dissolved in saline and administered subcutaneously (s.c.). The dose of PTZ is chosen to induce clonic seizures in a majority of control animals (e.g., 85 mg/kg for CF-1 mice).[10]
-
Procedure:
-
At a predetermined time after compound administration, PTZ is injected s.c. into the loose skin on the back of the neck.
-
The mice are placed in individual observation cages.
-
The animals are observed for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
-
Endpoint: The absence of clonic seizures for at least 5 seconds is considered the endpoint for protection.[10]
-
Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED50) is calculated.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.
Conclusion and Future Directions
The structure-activity relationship studies of diphenyl pyrrolidinyl acetamide analogs have revealed critical insights into the design of novel anticonvulsant agents. Key takeaways include the importance of the pyrrolidine-2,5-dione core and the significant impact of substituents on the phenyl rings, with electron-withdrawing groups like trifluoromethyl enhancing activity. The acetamide linker and its N-substituents also offer a rich area for optimization to improve potency and pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on all parts of the scaffold to build more comprehensive SAR models.
-
Investigating the mechanism of action of the most potent analogs, which may involve modulation of voltage-gated sodium channels or other CNS targets.
-
Optimizing pharmacokinetic properties to improve oral bioavailability and brain penetration.
-
Evaluating the most promising candidates in chronic models of epilepsy to assess their long-term efficacy and potential for disease modification.
By systematically applying the principles of medicinal chemistry and leveraging robust preclinical screening models, the diphenyl pyrrolidinyl acetamide scaffold holds the potential to yield the next generation of effective and safe antiepileptic drugs.
References
-
Kamiński, K., Zagaja, M., Łuszczki, J. J., Rapacz, A., Andres-Mach, M., & Latacz, G. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5489. [Link]
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 966-973. [Link]
-
Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical Research, 42(7), 1873-1888. [Link]
-
Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584-2608. [Link]
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
-
Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(8), 1949-1956. [Link]
-
PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). NINDS Preclinical Epilepsy Research. [Link]
-
Nikalje, A. P., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 57-64. [Link]
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-benzyl derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione. Bioorganic & medicinal chemistry, 21(15), 4646-4653. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
Obniska, J., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 23(11), 2999. [Link]
-
Cloyd, J. C., et al. (1986). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of pharmaceutical sciences, 75(8), 743-746. [Link]
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106. [Link]
-
Szymański, P., et al. (2017). Chemical structures of new anticonvulsant drugs. Current medicinal chemistry, 24(25), 2734-2766. [Link]
-
Zvejniece, L., et al. (2019). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 20(18), 4488. [Link]
-
Shevchuk, O., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1 (35)), 30-38. [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. [Link]
-
Contreras, J. M., et al. (1985). Synthesis and Anticonvulsant Properties of Some 2-aminoethanesulfonic Acid (Taurine) Derivatives. Journal of medicinal chemistry, 28(11), 1648-1653. [Link]
-
Pevarello, P., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzamides. Molecules, 26(23), 7386. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
Brouillette, W. J., et al. (1990). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 33(5), 1391-1396. [Link]
Sources
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant properties of some 2-aminoethanesulfonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Researcher's Guide to Preclinical In Vivo Efficacy of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Derivatives
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the pyrrolidine scaffold has emerged as a particularly fruitful area of investigation.[1] Its three-dimensional structure allows for a nuanced exploration of pharmacophore space, contributing to the stereochemistry and biological activity of novel drug candidates.[1] Within this class, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide derivatives are showing promise, particularly in the realm of anticonvulsant therapies. This guide provides an in-depth comparison of the preclinical in vivo efficacy studies pertinent to this class of compounds, offering a framework for their evaluation and comparison with other anticonvulsant agents. While specific data on this compound derivatives is emerging, this guide synthesizes established methodologies and data from structurally related compounds to provide a robust predictive and comparative framework.
The Rationale for Preclinical In Vivo Efficacy Testing
The ultimate goal of preclinical in vivo studies is to assess the therapeutic potential and safety of a drug candidate in a living organism before it can be considered for human trials. For CNS disorders like epilepsy, animal models are indispensable for understanding the complex pathophysiology and for evaluating the efficacy of new treatments.[2][3][4] These models aim to mimic different types of seizures and provide a platform to screen for anticonvulsant activity.[5] A well-designed preclinical study will not only provide evidence of efficacy but also offer insights into the compound's mechanism of action and potential side effects.[6][7]
Standard Animal Models for Anticonvulsant Efficacy
A battery of well-validated animal models is typically employed to establish a broad-spectrum anticonvulsant profile. The choice of models is critical as different models represent different types of human seizures.[5][8]
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. Seizures are induced by a brief electrical stimulus to the cornea or scalp. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: The scPTZ model is considered a primary screening test for compounds that may be effective against myoclonic and absence seizures.[7][8] Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The endpoint is the prevention of seizures.[4]
-
6 Hz Psychomotor Seizure Model: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[8] A low-frequency, long-duration electrical stimulus is delivered to the cornea to induce a stereotyped seizure behavior. The endpoint is the protection against this seizure phenotype.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel this compound derivative.
Caption: A streamlined workflow for the preclinical in vivo evaluation of novel anticonvulsant candidates.
Detailed Experimental Protocols
Maximal Electroshock (MES) Seizure Test
-
Animals: Adult male Swiss mice (20-25 g).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Time to Peak Effect: The time of testing after drug administration should correspond to the time of peak effect, determined in preliminary studies.
-
Seizure Induction: A 0.2-second electrical stimulus (50 mA, 60 Hz) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the hindlimb tonic extensor component of the seizure is recorded. Protection is defined as the absence of this component.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animals: Adult male Swiss mice (18-22 g).
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Seizure Induction: After a predetermined time, pentylenetetrazole (85 mg/kg) is injected subcutaneously into the dorsal neck.
-
Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED50 is calculated.
Hz Seizure Test
-
Animals: Adult male CF-1 mice (22-26 g).
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Seizure Induction: After the appropriate pretreatment time, a 3-second electrical stimulus (32 mA, 6 Hz) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence of a stereotyped seizure behavior characterized by a "stunned" posture with forelimb clonus and hindlimb extension.
-
Endpoint: Protection is defined as the absence of this seizure behavior.
-
Data Analysis: The ED50 is determined.
Comparative Efficacy of Structurally Related Pyrrolidine Derivatives
The following table presents representative efficacy data for various pyrrolidine-2,5-dione derivatives, which share a common structural motif with the this compound class. This data serves as a benchmark for what might be expected from novel derivatives and highlights the potential for potent, broad-spectrum anticonvulsant activity.
| Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 27.4 | 30.8 | > 100 | [8] |
| Compound 30 (a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) | 45.6 | 39.5 | Not reported | [9] |
| Compound A (a methyl-thiophene pyrrolidine-2,5-dione derivative) | 62.1 | 75.6 | Not reported | [8] |
| Compound 62b (a 2-(3-methylthiophen-2-yl)succinimide derivative) | 62.14 | 75.59 | > 500 | [10] |
| Compound 69k (a 3-sec-butyl-pyrrolidine-2,5-dione-acetamide derivative) | 80.38 | 108.80 | Not reported | [10] |
| Lacosamide (Reference Drug) | Active | Active | Not Active | [9] |
| Levetiracetam (Reference Drug) | Not Active | Active | Not Active | [9] |
| Ethosuximide (Reference Drug) | Not Active | Not Active | Active | [9] |
Note: The data presented is for comparative purposes and is derived from studies on structurally related, but not identical, compounds.
Postulated Mechanism of Action
While the precise mechanism of action for this compound derivatives is still under investigation, data from related compounds suggest a multimodal mechanism. Many pyrrolidine-based anticonvulsants exhibit their effects through the modulation of neuronal ion channels.[8] A plausible hypothesis is the interaction with voltage-gated sodium channels and/or L-type calcium channels.[8]
Caption: Postulated mechanism of action involving ion channel modulation.
Conclusion and Future Directions
The preclinical in vivo evaluation of this compound derivatives holds significant promise for the discovery of novel anticonvulsant therapies. By employing a systematic and multi-faceted approach utilizing a battery of validated animal models, researchers can effectively characterize the efficacy and safety profile of these compounds. The comparative data from structurally related molecules suggest that this chemical class is a rich source of potent and broad-spectrum anticonvulsants. Future studies should focus on elucidating the precise molecular targets and exploring the efficacy of these derivatives in chronic models of epilepsy to further validate their therapeutic potential.
References
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025, February 12). SpringerLink. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. (2015, September 8). PubMed. Retrieved January 23, 2026, from [Link]
-
Animal models of epilepsy: use and limitations. (2014, September 9). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved January 23, 2026, from [Link]
-
Rodent models of epilepsy. (n.d.). NC3Rs. Retrieved January 23, 2026, from [Link]
-
CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing. (n.d.). SynapCell. Retrieved January 23, 2026, from [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Animal Models of Epilepsy. (2020). 2020, Volume 1 - Issue 3. Retrieved January 23, 2026, from [Link]
-
In vitro and in vivo techniques in CNS drug discovery. (2006, February 2). European Pharmaceutical Review. Retrieved January 23, 2026, from [Link]
-
Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Review of Animal Models for Epilepsy Research. (2026, January 7). Oreate AI Blog. Retrieved January 23, 2026, from [Link]
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (n.d.). Brieflands. Retrieved January 23, 2026, from [Link]
-
Animal Models of Metabolic Epilepsy and Epilepsy Associated Metabolic Dysfunction: A Systematic Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Novel Research in Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof. Retrieved January 23, 2026, from [Link]
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]
- 4. jebms.org [jebms.org]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing [synapcell.com]
- 7. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Muscarinic Receptor Antagonists: Investigating the Stereochemical Importance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in the Potency and Selectivity of Darifenacin
This technical guide delves into the critical aspects of cross-reactivity and selectivity of muscarinic receptor antagonists, with a specific focus on the structural significance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. While this molecule is primarily recognized as a key chiral intermediate in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist, its stereochemistry is fundamental to the pharmacological profile of the final active pharmaceutical ingredient (API).[1][2] This guide will provide a comparative analysis of Darifenacin against other less selective antimuscarinic agents, supported by experimental data and detailed protocols for assessing receptor selectivity.
The Significance of Stereochemistry in M3 Receptor Selectivity
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, largely due to its three-dimensional structure and the presence of stereogenic centers.[3] In the case of Darifenacin, the specific (S)-enantiomer of the 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide intermediate is crucial for achieving high-affinity and selective binding to the M3 muscarinic receptor. This stereochemical configuration correctly orients the key pharmacophoric elements within the receptor's binding pocket, leading to a more favorable interaction with the M3 subtype over other muscarinic receptors (M1, M2, M4, and M5).
Darifenacin is a potent and selective antimuscarinic agent that inhibits the binding of acetylcholine to muscarinic receptors.[4] It demonstrates a significantly greater binding affinity for M3 receptors, which are primarily involved in the contraction of the detrusor muscle of the bladder, gastrointestinal smooth muscle, saliva production, and iris sphincter function.[4] This selectivity for the M3 receptor is believed to result in a lower incidence of central nervous system and cardiovascular side effects compared to less selective agents.[5]
Comparative Selectivity Profile of Muscarinic Antagonists
The clinical utility of a muscarinic antagonist is often dictated by its selectivity profile. Non-selective agents can lead to a range of off-target effects due to their interaction with muscarinic receptors in various tissues. The following table summarizes the binding affinities (Ki values in nM) of Darifenacin and other commonly used antimuscarinic drugs for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | M3 Selectivity (fold vs M1/M2/M4/M5) |
| Darifenacin | 31.1 | 56.8 | 2.54 | 16.1 | 9.62 | ~12x / ~22x / ~6x / ~4x |
| Oxybutynin | 8.70 | 15.9 | 6.90 | 3.11 | 30.6 | ~1.3x / ~2.3x / ~0.45x / ~4.4x |
| Tolterodine | 1.92 | 1.61 | 4.00 | 2.53 | 1.70 | ~0.5x / ~0.4x / ~0.6x / ~0.4x |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | ~2.2x / ~14.2x / ~9.2x / ~2.6x |
Data compiled from multiple sources.[6][7][8][9]
As the data indicates, Darifenacin exhibits a notably higher affinity for the M3 receptor subtype compared to other muscarinic receptors and the other listed antagonists. This M3 selectivity is a key differentiator, contributing to its targeted therapeutic effect on the bladder with a potentially more favorable side-effect profile.[5]
Experimental Protocols for Determining Muscarinic Receptor Selectivity
To empirically determine the cross-reactivity and selectivity of a compound like Darifenacin, and by extension, understand the contribution of its chiral precursors, several key in vitro assays are employed.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Workflow:
Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines individually expressing one of the five human muscarinic receptor subtypes (M1-M5).[10]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and a range of concentrations of the test compound.[10][11]
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[4][10]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.[4][10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Intracellular Calcium Flux Assay
This functional assay measures the ability of a compound to act as an antagonist by blocking the increase in intracellular calcium that is normally induced by an agonist at Gq-coupled receptors (M1, M3, M5).
Objective: To determine the functional potency (IC50) of the test compound in antagonizing agonist-induced calcium mobilization mediated by M1, M3, and M5 receptors.
Signaling Pathway:
M1/M3/M5 Receptor Signaling Pathway
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well plate.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol.[12][13]
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (the antagonist).
-
Agonist Stimulation: Add a known agonist for the muscarinic receptor (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[14]
-
Data Analysis: The antagonist effect is observed as a reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
While this compound is an intermediate, its specific stereoisomeric form is indispensable for the synthesis of Darifenacin, a highly selective M3 muscarinic receptor antagonist. The comparative data clearly demonstrates the superior M3 selectivity of Darifenacin over older, less-selective agents like Oxybutynin and Tolterodine. This enhanced selectivity, rooted in the precise three-dimensional structure of the molecule, is a key factor in its therapeutic efficacy for overactive bladder, aiming to minimize off-target side effects. The provided experimental protocols for radioligand binding and calcium flux assays represent the gold standard for characterizing the selectivity and cross-reactivity of such compounds, providing researchers with the tools to further investigate and develop next-generation selective therapeutics.
References
-
Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. PubMed Central. [Link]
-
Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder. AUA Journals. [Link]
-
24 COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. International Continence Society. [Link]
-
445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. International Continence Society. [Link]
-
Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. PubMed Central. [Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]
-
Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques. [Link]
-
Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. ResearchGate. [Link]
-
Tolterodine--a new bladder-selective antimuscarinic agent. PubMed. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Future Science. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. PubMed. [Link]
-
Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. PubMed. [Link]
-
Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]
-
Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. National Institutes of Health. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. [Link]
-
Transdermal delivery of oxybutynin for the treatment of overactive bladder. International Braz J Urol. [Link]
-
What is the mechanism of action (MOA) of Tolterodine? Dr.Oracle. [Link]
-
Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. PubMed. [Link]
Sources
- 1. This compound (2R,3R)-2,3-dihydroxysuccinate | CAS:134002-26-9 | Atomaxchem [en.atomaxchem.com]
- 2. This compound (2R,3R)-2,3-dihydroxysuccinate - Lead Sciences [lead-sciences.com]
- 3. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. ics.org [ics.org]
- 8. researchgate.net [researchgate.net]
- 9. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
